Psoralenoside
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPSAYLYDMYGX-UETKAVOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation and Structural Elucidation of Psoralenoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and structural elucidation of Psoralenoside, a benzofuran glycoside found in the fruits of Psoralea corylifolia. This document details the experimental protocols for extraction, isolation, and purification, as well as the spectroscopic techniques utilized for definitive structure determination.
Introduction
This compound, a significant bioactive compound isolated from the traditional Chinese medicinal plant Psoralea corylifolia, has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the benzofuran glycoside class, its structural characterization is crucial for understanding its chemical properties, biological activities, and for the development of analytical methods for its quantification in plant extracts and biological matrices. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering detailed methodologies and data interpretation for the isolation and structural elucidation of this compound.
Isolation of this compound
The isolation of this compound from the fruits of Psoralea corylifolia involves a multi-step process encompassing extraction and chromatographic purification. While specific yields can vary depending on the plant material and extraction conditions, the following protocol outlines a general and effective methodology.
Experimental Protocol: Extraction and Isolation
A detailed protocol for the extraction and isolation of this compound is presented below. This protocol is based on established methods for the separation of compounds from Psoralea corylifolia.[1]
2.1.1. Plant Material and Extraction
-
Plant Material: Dried and powdered fruits of Psoralea corylifolia L.
-
Extraction Solvent: 95% Ethanol.
-
Extraction Method: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2.1.2. Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation (Macroporous Resin Column Chromatography):
-
Stationary Phase: Macroporous adsorbent resin (e.g., Diaion HP-20).
-
Mobile Phase: A stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 70%, 95% ethanol).
-
Procedure: The crude extract is dissolved in water and loaded onto the pre-equilibrated macroporous resin column. Fractions are eluted with the ethanol-water gradient. The fraction containing this compound, typically eluting with a mid-polarity solvent mixture, is collected and concentrated.
-
-
Fine Purification (Silica Gel Column Chromatography):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of ethyl acetate in chloroform (e.g., starting from 100% chloroform and gradually increasing the proportion of ethyl acetate).
-
Procedure: The enriched fraction from the macroporous resin chromatography is applied to a silica gel column. Elution with the chloroform-ethyl acetate gradient allows for the separation of this compound from other co-eluting compounds. Fractions are monitored by Thin Layer Chromatography (TLC).
-
-
Final Purification (Preparative High-Performance Liquid Chromatography - HPLC):
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water.
-
Procedure: Fractions containing this compound from the silica gel column are pooled, concentrated, and subjected to preparative HPLC for final purification to yield pure this compound.
-
Experimental Workflow
Caption: Workflow for the Isolation of this compound.
Structure Elucidation of this compound
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound. The NMR data is crucial for the complete assignment of the proton and carbon signals in the molecule.
| Spectroscopic Technique | Observed Data |
| Mass Spectrometry (MS) | Molecular formula determined as C₁₇H₁₈O₉. |
| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons, and a glucose moiety were observed. A spectrum is available for reference.[2] |
| ¹³C NMR | Signals for all 17 carbons were observed and assigned based on DEPT and 2D NMR experiments. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments were critical in establishing the connectivity between protons and carbons, confirming the benzofuran core, the acrylic acid side chain, and the position of the glycosidic linkage. |
Experimental Protocol: Structure Elucidation
3.2.1. Mass Spectrometry
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: The instrument is calibrated prior to analysis. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The exact mass is measured to determine the elemental composition and molecular formula.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Standard proton NMR experiment to determine the chemical shifts and coupling constants of all protons.
-
¹³C NMR and DEPT: Carbon-13 NMR experiments (with and without proton decoupling) and DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, establishing the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting different structural fragments.
-
Structure Elucidation Workflow
References
The Biological Activity of Psoralenoside Extract: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralenoside, a prominent furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides an in-depth overview of the biological activities associated with this compound extract, with a particular focus on its role as a precursor to the bioactive compound, Psoralen. Upon oral administration, this compound is primarily metabolized by intestinal microflora into its aglycone form, Psoralen, which is responsible for many of the observed systemic effects.[1] This guide will delineate the known biological activities, underlying molecular mechanisms, and relevant experimental data, treating this compound as a key component of extracts that deliver the pharmacologically active Psoralen.
Pharmacokinetics and Metabolism: The this compound-Psoralen Connection
In vivo and in vitro pharmacokinetic studies have elucidated the crucial role of intestinal bacteria in the pharmacological effects of orally administered Psoralea corylifolia extract. This compound, along with its isomer isothis compound, undergoes deglycosylation by intestinal microflora to yield Psoralen and isopsoralen, respectively.[1] This biotransformation is a critical step for the systemic bioavailability and subsequent biological activity of these compounds. Therefore, when considering the oral application of this compound extract, the observed pharmacological effects are largely attributable to the actions of Psoralen.
Biological Activities and Mechanisms of Action
The biological activities of this compound extract, primarily mediated by its metabolite Psoralen, are multifaceted and encompass anti-inflammatory, osteogenic, anti-cancer, and neuroprotective properties.
Anti-Inflammatory Effects
Psoralen and its derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory cascade.
Signaling Pathways:
-
NF-κB Pathway: Psoralen derivatives, such as xanthotoxol, have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by inhibiting the phosphorylation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
MAPK Pathway: The anti-inflammatory effects of Psoralen derivatives are also mediated through the mitogen-activated protein kinase (MAPK) pathway. Xanthotoxol has been observed to suppress the LPS-stimulated phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in RAW 264.7 cells, contributing to the downregulation of inflammatory responses.
-
AP-1 Pathway: Psoralen has been found to inhibit the activator protein 1 (AP-1) pathway, which is involved in the inflammatory response and mucus production in allergic rhinitis. It achieves this by decreasing the phosphorylation of c-Fos and c-Jun.[2]
Quantitative Data on Anti-Inflammatory Activity:
| Compound | Cell Line | Stimulant | Measured Parameter | Concentration | Inhibition/Reduction | Reference |
| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | PGE2 production | 250 µM | 93.24% | |
| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | IL-6 production | 250 µM | Significant reduction | |
| Xanthotoxol | RAW 264.7 | LPS (1 µg/mL) | IL-1β production | 250 µM | Significant reduction | |
| Psoralen | JME/CF15 | IL-13 | GM-CSF expression | 1, 10, 20 µM | Dose-dependent decrease | [3] |
| Psoralen | JME/CF15 | IL-13 | Eotaxin expression | 1, 10, 20 µM | Dose-dependent decrease | [3] |
Experimental Protocols:
-
Cell Viability Assay (MTT): RAW 264.7 cells are seeded in 24-well plates and treated with various concentrations of the test compound for 24 hours. The medium is then replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Nitric Oxide (NO) and Pro-inflammatory Cytokine Measurement: RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS. The concentration of NO in the culture supernatant is determined using the Griess reagent. The levels of PGE2, IL-6, and IL-1β are quantified using specific ELISA kits.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-IκBα, p65), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.
Osteogenic and Bone Regenerative Effects
Psoralen has been shown to promote osteoblast differentiation and bone formation, suggesting its potential in the treatment of osteoporosis and bone fractures.
Signaling Pathways:
-
TGF-β/Smad3 Pathway: Psoralen accelerates the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) by activating the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. It promotes the expression of key osteogenic genes such as RUNX2, Osterix, alkaline phosphatase (ALP), and osteopontin (OPN).
-
ERK Pathway: Psoralen activates the extracellular signal-regulated kinase (ERK) pathway, which is crucial for both osteoclast and osteoblast activity, thereby accelerating bone fracture healing.
-
mTOR Pathway: Psoralen has been shown to promote the osteogenic differentiation of periodontal ligament stem cells (PDLSCs) through its involvement with the mTOR signaling pathway.
Quantitative Data on Osteogenic Activity:
| Compound | Cell Line | Measured Parameter | Concentration | Effect | Reference |
| Psoralen | hBMSCs | ALP activity | 0.1, 1, 10 µmol/L | Significant increase | |
| Psoralen | hBMSCs | Calcified nodule formation | 0.1, 1, 10 µmol/L | Significant increase | |
| Psoralen | hBMSCs | RUNX2 gene expression | 0.1, 1 µmol/L | Significant increase | |
| Psoralen | hBMSCs | Osterix gene expression | 0.1, 1, 10 µmol/L | Significant increase | |
| Psoralen | PDLSCs | ALP activity | 10 µg/mL | Significant increase | |
| Psoralen | PDLSCs | Calcium nodule formation | 10 µg/mL | Significant increase |
Experimental Protocols:
-
Cell Culture and Osteogenic Induction: hBMSCs or PDLSCs are cultured in appropriate media. For osteogenic differentiation, the medium is supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid. Cells are treated with various concentrations of Psoralen.
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: After a specified period of osteogenic induction, cells are fixed and stained for ALP activity using a solution containing nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolyphosphate. For quantitative analysis, cell lysates are incubated with p-nitrophenyl phosphate, and the absorbance is measured at 405 nm.
-
Alizarin Red S Staining: To visualize calcium deposition, cells are fixed and stained with Alizarin Red S solution. The stained calcium nodules can be quantified by extracting the dye with cetylpyridinium chloride and measuring the absorbance.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for osteogenic marker genes (RUNX2, Osterix, ALP, OPN) to quantify their expression levels.
Effects on Skin Cells: Keratinocytes and Melanocytes
Psoralen, often in combination with UVA (PUVA therapy), has profound effects on skin cells, which is relevant to its use in treating skin disorders like psoriasis and vitiligo.
-
Keratinocytes: PUVA treatment of keratinocytes can induce the release of soluble factors that suppress delayed-type hypersensitivity reactions. This suggests an immunomodulatory role in skin inflammation. In psoriasis models, topical application of Psoralen derivatives in combination with UVA has been shown to reduce epidermal thickening and transepidermal water loss.
-
Melanocytes: Psoralen and its derivatives can enhance melanogenesis. One derivative, 4-methyl-6-phenyl-2H-furo[3,2-g]chromen-2-one (MPFC), was found to be more effective than 8-methoxypsoralen (a common vitiligo treatment) in activating tyrosinase and melanin synthesis in B16 melanoma cells. This effect is mediated through the activation of p38 MAPK and PKA signaling pathways. PUVA therapy has also been shown to increase the number of epidermal melanocytes.
Anti-Cancer Activity
Psoralen has demonstrated anti-tumor effects in various cancer cell lines, primarily by inhibiting cell proliferation and inducing apoptosis.
-
Breast Cancer: Psoralen has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by inducing cell cycle arrest. The specific phase of arrest (G0/G1 or G2/M) can be cell-line dependent.
-
Osteosarcoma: Psoralen inhibits the colony formation of osteosarcoma cells (MG-63 and U2OS), indicating its potential to suppress tumor progression.
-
Other Cancer Cell Lines: Psoralen and isopsoralen have shown dose-dependent anticancer activity in oral carcinoma (KB), erythroleukemia (K562), and their multidrug-resistant counterparts.
Quantitative Data on Anti-Cancer Activity:
| Compound | Cell Line | Parameter | IC50 (µM) | Reference |
| Psoralen | K562 | Cytotoxicity | 24.4 | |
| Psoralen | K562/ADM | Cytotoxicity | 62.6 | |
| Psoralen | KB | Cytotoxicity | 88.1 | |
| Psoralen | KBv200 | Cytotoxicity | 86.6 | |
| Isopsoralen | K562 | Cytotoxicity | 49.6 | |
| Isopsoralen | K562/ADM | Cytotoxicity | 72.0 | |
| Isopsoralen | KB | Cytotoxicity | 61.9 | |
| Isopsoralen | KBv200 | Cytotoxicity | 49.4 |
Experimental Protocols:
-
Cell Proliferation Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of Psoralen. After a set incubation period (e.g., 48 or 72 hours), cell viability is assessed using the MTT assay as described previously.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with Psoralen. After 7-14 days, the cells are fixed and stained with crystal violet, and the number of colonies is counted.
-
Cell Cycle Analysis: Cells treated with Psoralen are harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.
-
Apoptosis Assay (Annexin V/PI Staining): Psoralen-treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Neuroprotective Effects
While research on the neuroprotective effects of this compound is limited, studies on extracts of Psoralea corylifolia and its components, including Psoralen, suggest a potential role in protecting neuronal cells.
-
Oxidative Stress Reduction: In a study investigating the neuroprotective effects of seven components from P. corylifolia, Psoralen showed a weak ability to reverse hydrogen peroxide (H₂O₂)-induced neuronal cell death in HT22 hippocampal cells at a concentration of 25 µM. Other components of the extract, such as bakuchiol and neobavaisoflavone, exhibited more potent neuroprotective activity against oxidative stress.
Experimental Protocol:
-
Neuroprotection Assay: HT22 hippocampal cells are co-treated with various concentrations of the test compound and a neurotoxic agent like H₂O₂ for a specified period. Cell viability is then assessed using a CCK-8 or MTT assay to determine the protective effect of the compound.
Extraction and Isolation of this compound and Psoralen
The primary source of this compound and Psoralen is the seeds of Psoralea corylifolia.
General Protocol:
-
Defatting: The powdered seeds are first defatted with a non-polar solvent like petroleum ether at room temperature.
-
Extraction: The defatted powder is then extracted with a more polar solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or soaking. For instance, one method involves soaking the crushed seeds in 50% ethanol.
-
Purification: The crude extract is concentrated and then subjected to chromatographic techniques for the isolation of individual compounds. Column chromatography over silica gel or neutral alumina is commonly employed. The fractions are eluted with solvent systems of increasing polarity (e.g., mixtures of benzene, chloroform, and ethyl acetate) and monitored by thin-layer chromatography (TLC).
-
Crystallization: The purified fractions containing Psoralen or this compound are concentrated, and the compounds are obtained through crystallization, often using methanol.
-
Identification and Quantification: The purity and identity of the isolated compounds are confirmed using spectroscopic methods (UV, ¹H-NMR, ¹³C-NMR) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound, as a key constituent of Psoralea corylifolia extract, serves as an important prodrug for the biologically active compound Psoralen, particularly upon oral administration. The diverse pharmacological activities of Psoralen, including its anti-inflammatory, osteogenic, anti-cancer, and potential neuroprotective effects, are mediated through the modulation of multiple critical signaling pathways. This technical guide provides a foundational understanding of the biological activities associated with this compound extract for researchers and professionals in drug development. Further research is warranted to explore the intrinsic activities of this compound, especially in topical formulations, and to fully elucidate the therapeutic potential of this and other related compounds from Psoralea corylifolia.
References
- 1. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of this compound, isothis compound, psoralen and isopsoralen from Psoralea corylifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen inhibits the inflammatory response and mucus production in allergic rhinitis by inhibiting the activator protein 1 pathway and the downstream expression of cystatin-SN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Mechanism of Action of Psoralen and its Derivatives in Osteoporosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of available research focuses on Psoralen, a primary active compound isolated from Psoralea corylifolia, and its analogues such as Psoralidin and Isopsoralen. Information specifically on "Psoralenoside" in the context of osteoporosis is limited. This guide will focus on the well-documented mechanisms of Psoralen and its related compounds.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to increased bone fragility and susceptibility to fractures[1][2]. The management of osteoporosis involves strategies to either inhibit bone resorption by osteoclasts or promote bone formation by osteoblasts. Psoralen, a coumarin-like derivative extracted from the Chinese herb Psoralea corylifolia, has been utilized in traditional medicine for treating bone ailments for centuries[2]. Modern scientific investigations have begun to elucidate the molecular mechanisms by which Psoralen and its related compounds exert their anti-osteoporotic effects, revealing a multi-faceted approach that primarily enhances osteoblast function and modulates key signaling pathways involved in bone metabolism.
Core Mechanisms of Action
Psoralen's therapeutic effects in osteoporosis stem from its ability to positively influence bone remodeling by promoting the activity of osteoblasts, the cells responsible for new bone formation. This is achieved through the modulation of several critical signaling pathways.
Stimulation of Osteoblast Differentiation and Function
Psoralen has been shown to promote the differentiation of osteoblasts in a dose-dependent manner. This is evidenced by the up-regulation of osteoblast-specific marker genes and increased alkaline phosphatase (ALP) activity, a key indicator of osteoblast differentiation[1][2].
The BMP signaling pathway is crucial for bone formation. Psoralen stimulates osteoblast differentiation by activating this pathway. It up-regulates the expression of Bmp2 and Bmp4 genes. BMP-2 and BMP-4 then bind to their cell surface receptors, leading to the phosphorylation of Smad1/5/8. This phosphorylated complex associates with Smad4 and translocates to the nucleus to activate the transcription of bone-specific genes like Runx2, Osterix (Osx), Type I Collagen (Col1), Osteocalcin (Oc), and Bone Sialoprotein (Bsp). Deletion of Bmp2 and Bmp4 genes has been shown to abolish the stimulatory effect of Psoralen on the expression of these osteoblast marker genes.
The Wnt/β-catenin pathway is a master regulator of osteogenesis. Psoralen has been found to activate the Wnt/β-catenin signaling pathway. It increases the expression of β-catenin and enhances its nuclear translocation. This, in turn, promotes the expression of downstream target genes involved in osteoblast differentiation. There is also evidence of crosstalk between the Wnt/β-catenin and BMP signaling pathways, where Psoralen's activation of β-catenin can up-regulate the expression of BMP signaling components, further promoting osteogenic differentiation.
Psoralen can also accelerate the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) by activating the Transforming Growth Factor-β (TGF-β)/Smad3 pathway. Psoralen promotes the expression of TGF-β1, its receptor TGF-β RI, and the phosphorylation of Smad3, leading to the up-regulation of osteogenic genes such as Runx2, Osterix, BMP4, and Osteopontin (OPN).
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in Psoralen's mechanism of action. Psoralen has been shown to activate ERK1/2, which in turn promotes both osteoblast and osteoclast differentiation, suggesting a role in accelerating bone remodeling and fracture healing.
Inhibition of Osteoblast Apoptosis
Psoralen exhibits a protective effect on osteoblasts by inhibiting apoptosis. It has been shown to modulate the inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) pathway. By down-regulating the expression of IRE1, phosphorylated ASK1 (p-ASK), and phosphorylated JNK (p-JNK), Psoralen decreases the expression of the pro-apoptotic protein Bax and increases the expression of the anti-apoptotic protein Bcl-2.
Phytoestrogenic Effects
Psoralen and its derivatives, such as Psoralidin, possess estrogen-like activities. This is significant in the context of postmenopausal osteoporosis, which is primarily caused by estrogen deficiency.
Psoralidin has been shown to promote osteogenesis by mediating the classical estrogen receptor (ER) pathway. Isopsoralen, another related compound, promotes osteoblast differentiation via the Aryl hydrocarbon Receptor (AhR)/ERα axis.
A novel mechanism identified for Psoralen is its ability to prevent the inactivation of estradiol. It achieves this by covalently binding to and inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2) in hepatocytes. This inhibition leads to increased levels of endogenous estrogen, which in turn improves bone metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Psoralen and its derivatives.
Table 1: In Vitro Effects of Psoralen on Osteoblast Gene Expression
| Gene | Cell Type | Psoralen Concentration | Fold Change/Effect | Reference |
|---|---|---|---|---|
| Col1 | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |
| Bsp | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |
| Oc | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |
| Bmp2 | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |
| Bmp4 | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |
| Osx | Primary mouse calvarial osteoblasts | 10⁻⁵ M | Up-regulation | |
| Runx2 | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |
| Osterix | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |
| OPN | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |
| BMP4 | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |
| TGF-β1 | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation |
| TGF-β RI | hBMSCs | 0.1, 1, 10 µmol/l | Up-regulation | |
Table 2: In Vitro Effects of Psoralen on Osteoblast Protein Expression and Activity
| Protein/Activity | Cell Type | Psoralen Concentration | Effect | Reference |
|---|---|---|---|---|
| ALP Activity | Primary mouse calvarial osteoblasts | 10⁻⁷ - 10⁻⁵ M | Dose-dependent increase | |
| p-Smad1/5/8 | Primary mouse calvarial osteoblasts | 10⁻⁷ - 10⁻⁵ M | Dose-dependent increase | |
| p-ERK1/2 | MC3T3-E1 cells | 10 µM | Increased expression | |
| β-catenin | MC3T3-E1 cells | 10 µM | Increased expression | |
| BMP-2 | MC3T3-E1 cells | 10 µM | Increased expression | |
| IRE1 | Osteoporotic osteoblasts | Not specified | Down-regulation | |
| p-ASK | Osteoporotic osteoblasts | Not specified | Down-regulation | |
| p-JNK | Osteoporotic osteoblasts | Not specified | Down-regulation | |
| Bax | Osteoporotic osteoblasts | Not specified | Down-regulation | |
| Bcl-2 | Osteoporotic osteoblasts | Not specified | Up-regulation |
| p-Smad3 | hBMSCs | 0.1, 1, 10 µmol/l | Increased expression | |
Table 3: In Vivo Effects of Psoralen in Ovariectomized (OVX) Animal Models
| Parameter | Animal Model | Psoralen Dosage | Effect | Reference |
|---|---|---|---|---|
| Bone Metabolism Indices | OVX Mice | Not specified | Improvement | |
| Bone Loss | OVX Rats | Not specified | Reduction | |
| Bone Strength | OVX/Orchidectomized Mice | 10 mg/kg, 20 mg/kg | Increased |
| Trabecular Bone Microstructure | OVX/Orchidectomized Mice | 10 mg/kg, 20 mg/kg | Improved | |
Experimental Protocols
In Vitro Studies
-
Cell Culture:
-
Primary Mouse Calvarial Osteoblasts: Isolated from the calvaria of newborn mice by sequential digestion with collagenase and dispase. Cultured in α-MEM supplemented with 10% FBS and antibiotics.
-
MC3T3-E1 cells: A pre-osteoblastic cell line cultured in α-MEM with 10% FBS. Osteogenic differentiation is induced with a medium containing ascorbic acid and β-glycerophosphate.
-
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs): Cultured in specific hBMSC growth medium. Osteogenic differentiation is induced with an osteogenic induction medium.
-
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from cells using TRIzol reagent.
-
cDNA is synthesized using a reverse transcription kit.
-
qPCR is performed using SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as an internal control.
-
-
Western Blot Analysis:
-
Cells are lysed in RIPA buffer to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk and incubated with primary antibodies against target proteins (e.g., p-Smad1/5/8, β-catenin, p-ERK) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an ECL detection system.
-
-
Alkaline Phosphatase (ALP) Activity Assay and Staining:
-
Activity Assay: Cells are lysed, and the supernatant is incubated with p-nitrophenyl phosphate (pNPP) substrate. The absorbance is measured at 405 nm. ALP activity is normalized to the total protein content.
-
Staining: Cells are fixed and stained with a solution containing NBT/BCIP. The formation of a purple precipitate indicates ALP activity.
-
-
Alizarin Red S Staining:
-
Used to detect calcium deposition and mineralization.
-
Cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2). The formation of red-colored mineralized nodules is observed under a microscope.
-
In Vivo Studies
-
Ovariectomized (OVX) Rodent Model:
-
Female rats or mice undergo bilateral ovariectomy to induce estrogen deficiency and subsequent osteoporosis. Sham-operated animals serve as controls.
-
After a period to allow for bone loss, animals are treated with Psoralen via oral gavage for a specified duration (e.g., 8-12 weeks).
-
Bone mineral density (BMD) and bone microarchitecture are assessed using micro-computed tomography (micro-CT).
-
Bone metabolism markers in serum are measured by ELISA.
-
Histological analysis of bone tissue is performed using H&E staining.
-
Visualization of Signaling Pathways
Psoralen-Induced BMP Signaling Pathway in Osteoblasts
References
The Anti-inflammatory Potential of Psoralenoside and its Aglycone, Psoralen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a key pathological feature of numerous diseases. Psoralenoside, a natural furanocoumarin glycoside, and its aglycone, psoralen, have garnered significant interest for their potential therapeutic activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound and psoralen, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. Evidence suggests that this compound acts as a prodrug, being metabolized to psoralen, which then exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction: From this compound to Psoralen
This compound is a major coumarin-related benzofuran glycoside found in the plant Psoralea corylifolia. Pharmacokinetic studies have demonstrated that this compound is metabolized to its aglycone form, psoralen, by intestinal microflora through de-glucosylation.[1] This biotransformation is a crucial aspect of its pharmacology, as it indicates that the biological activities observed after oral administration of this compound are likely attributable to the actions of psoralen.[1] Therefore, understanding the anti-inflammatory properties of psoralen is essential to elucidating the therapeutic potential of its precursor, this compound.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of psoralen and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature, providing a comparative overview of their potency.
Table 1: In Vitro Anti-inflammatory Effects of Psoralen and its Derivatives
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | % Inhibition / Effect | Reference |
| Psoralen | Human Neutrophils | fMLP | Superoxide Anion Generation | Not specified | Strong inhibition | [2] |
| Psoralen | THP-1 cells | Not specified | IL-1β and IL-8 release | Not specified | Significant decrease | [2] |
| Psoralen | Synovial cells | TNF-α | IL-1β, IL-6, IL-12 gene expression | Not specified | Down-regulation | [2] |
| Psoralen | JME/CF15 human nasal epithelial cells | IL-13 | Inflammatory response, oxidative stress, mucus production | Dose-dependent | Inhibition | |
| Psoralen | Human Periodontal Ligament Cells | P. gingivalis LPS | TNF-α, IL-1β, IL-6, IL-8 expression | Not specified | Down-regulation | |
| Xanthotoxol (8-hydroxypsoralen) | RAW 264.7 macrophages | LPS | PGE2 production | Concentration-dependent | Significant inhibition | |
| Xanthotoxol (8-hydroxypsoralen) | RAW 264.7 macrophages | LPS | IL-6 and IL-1β production | Concentration-dependent | Decrease | |
| Xanthotoxol (8-hydroxypsoralen) | RAW 264.7 macrophages | LPS | iNOS and COX-2 protein levels | Concentration-dependent | Decrease | |
| Psoralen Derivative (propyl side chain) | Not specified | Not specified | NF-κB mediated transcription | Not specified | Inhibition | |
| Psoralen Derivative (phenyl substituent) | Not specified | Not specified | iNOS expression | Not specified | Post-transcriptional down-regulation |
Table 2: In Vivo Anti-inflammatory Effects of Psoralen and its Derivatives
| Compound | Animal Model | Inflammatory Stimulus | Measured Parameter | Dose | Effect | Reference |
| Psoralen | Mouse model of bleomycin-induced primary pulmonary fibrosis | Bleomycin | TGF-β1, IL-1β, and TNF-α expression | Not specified | Reduction | |
| Psoralen | Allergic asthma model | Allergen | Inflammatory infiltration and mucus secretion | Not specified | Significant inhibition | |
| Psoralen | Collagen-Induced Arthritis (CIA) mice | Collagen | Paw swelling, cartilage erosion, synovial tissue destruction | Not specified | Amelioration | |
| Psoralen Ethanolic Extract | Rat | Egg white | Paw edema | 15mg/kg | Significant anti-inflammatory effect |
Core Mechanisms of Action: Signaling Pathway Modulation
The anti-inflammatory effects of psoralen are predominantly mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Psoralen and its derivatives have been shown to interfere with this pathway at multiple points:
-
Inhibition of IκBα Phosphorylation and Degradation: Studies on the psoralen derivative xanthotoxol demonstrated its ability to suppress the LPS-stimulated phosphorylation of IκBα in RAW 264.7 macrophages. This prevents the release of NF-κB.
-
Inhibition of NF-κB p65 Nuclear Translocation: By preventing IκBα degradation, xanthotoxol effectively inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Downregulation of TLR4-IRAK4-NF-κB Signaling: In human periodontal ligament cells, psoralen was found to down-regulate the expression of proteins in the TLR4-IRAK4-NF-κB signaling pathway, which is upstream of NF-κB activation.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.
Xanthotoxol has been shown to reduce the phosphorylation levels of JNK and p38 in LPS-stimulated RAW 264.7 cells, indicating that the anti-inflammatory effects of psoralen derivatives are, at least in part, mediated by the suppression of these MAPK pathways.
Inhibition of the Activator Protein 1 (AP-1) Signaling Pathway
In the context of allergic rhinitis, psoralen has been shown to inhibit the inflammatory response and mucus production by suppressing the AP-1 signaling pathway. AP-1 is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Psoralen was found to downregulate the expression of cystatin-SN (CST1) by inhibiting the AP-1 pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of psoralen and its derivatives.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., xanthotoxol) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: NO production is measured in the culture supernatant using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of these inflammatory mediators in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Purpose: To determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, total and phosphorylated forms of IκBα, p38, JNK, and p65).
-
Procedure:
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: Protein concentration is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% skim milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software.
-
Nuclear and Cytoplasmic Protein Extraction
-
Purpose: To assess the nuclear translocation of NF-κB p65.
-
Procedure: A nuclear/cytoplasmic extraction kit is used to separate the nuclear and cytoplasmic fractions of cell lysates according to the manufacturer's protocol. The protein levels of p65 in each fraction are then determined by Western blotting.
In Vivo Animal Models
-
Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.
-
Animals are divided into control, standard drug, and test compound groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time, a sub-plantar injection of carrageenan is given into the rat's hind paw to induce inflammation.
-
Paw volume is measured at various time points using a plethysmometer.
-
The percentage inhibition of edema is calculated.
-
-
Collagen-Induced Arthritis (CIA) in Mice: This model mimics human rheumatoid arthritis.
-
Arthritis is induced by immunization with type II collagen.
-
Animals are treated with the test compound.
-
Disease progression is monitored by scoring paw swelling and inflammation.
-
Histopathological analysis of the joints is performed to assess cartilage and bone erosion.
-
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of psoralen, the active metabolite of this compound. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.
Future research should focus on several key areas:
-
Direct Evaluation of this compound: While the conversion to psoralen is established, direct in vitro studies on this compound are needed to determine if it possesses any intrinsic anti-inflammatory activity before metabolism.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies are required to establish a clear relationship between the administered dose of this compound, the resulting plasma concentrations of psoralen, and the observed anti-inflammatory effects.
-
In Vivo Efficacy in a Broader Range of Models: The efficacy of this compound and psoralen should be evaluated in a wider array of chronic inflammatory disease models.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are essential to determine the therapeutic window and potential adverse effects of long-term administration.
References
Psoralenoside as a Potential Anti-Cancer Agent: A Technical Guide
Abstract: Psoralenoside, and its primary bioactive aglycone, Psoralen, are natural compounds extracted from plants such as Psoralea corylifolia. These furanocoumarins have garnered significant attention for their broad-spectrum anti-tumor activities against a range of malignancies, including breast, liver, and lung cancers, as well as glioma and osteosarcoma.[1][2] The anti-cancer effects are exerted through multiple mechanisms, including the inhibition of tumor cell proliferation, induction of apoptosis, suppression of cell migration, and reversal of multidrug resistance.[1][2] This technical guide provides an in-depth overview of the current research on this compound and Psoralen as potential anti-cancer agents, focusing on their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways involved.
Mechanisms of Anti-Cancer Action
Psoralen operates through a multi-targeted approach to inhibit cancer progression. Its efficacy stems from its ability to modulate critical cellular signaling pathways that govern cell growth, survival, and metastasis.
Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest
Psoralen has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner by inducing cell cycle arrest.[1] This is achieved primarily through the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of tumorigenesis. By inhibiting this pathway, Psoralen downregulates the expression of key target genes such as Cyclin D1 (CCND1) and c-Myc, which are essential for cell cycle progression. This leads to cell cycle arrest at the G0/G1 phase in cell lines like MCF-7 or the G2/M phase in MDA-MB-231 cells.
Induction of Apoptosis via Endoplasmic Reticulum Stress
A significant mechanism of Psoralen's anti-tumor activity is the induction of apoptosis, or programmed cell death. One of the key ways it achieves this is by triggering endoplasmic reticulum (ER) stress. Psoralen treatment leads to the accumulation of unfolded proteins in the ER, activating the Unfolded Protein Response (UPR). This is evidenced by the elevated expression of ER stress markers such as GRP78, GRP94, ATF-6, and CHOP. The sustained ER stress ultimately leads to apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases like caspase-3.
Inhibition of Tumor Cell Migration and EMT
Psoralen can suppress the migration and invasion of cancer cells, a critical step in metastasis. It achieves this by inhibiting the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells acquire migratory and invasive properties. Psoralen has been shown to inhibit the activation of key signaling pathways necessary for EMT, such as NF-κB. This leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers, thereby reducing the migratory capabilities of tumor cells.
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapeutic drugs. Psoralen has demonstrated the ability to reverse MDR. The mechanism involves inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene and actively pumps drugs out of cancer cells. Psoralen can reduce ABCB1 mRNA levels and inhibit P-gp ATPase activity. Furthermore, it can regulate the PPAR and p53 signaling pathways to reduce the spread of drug resistance via exosomes.
Photoactivated Cytotoxicity
Psoralens are photoactive compounds that become cytotoxic when exposed to ultraviolet A (UVA) radiation, a therapy known as PUVA. Once activated, psoralens intercalate into DNA and form mono- and di-adducts with pyrimidine bases, which crosslinks the DNA strands. This damage is particularly effective against rapidly dividing tumor cells, leading to marked apoptosis. Recent studies have also uncovered a DNA-independent mechanism where psoralen derivatives can directly bind to the catalytic domain of HER2 (human epidermal growth factor receptor 2), blocking its signaling pathway, which is often overactive in certain types of breast cancer.
In Vitro Efficacy: Quantitative Data
The anti-cancer effects of Psoralen and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Psoralen | K562 | Chronic Myelogenous Leukemia | 24.4 | |
| Psoralen | K562/ADM (Resistant) | Chronic Myelogenous Leukemia | 62.6 | |
| Psoralen | KB | Oral Carcinoma | 88.1 | |
| Psoralen | KBv200 (Resistant) | Oral Carcinoma | 86.6 | |
| Isopsoralen | K562 | Chronic Myelogenous Leukemia | 49.6 | |
| Isopsoralen | KBv200 (Resistant) | Oral Carcinoma | 49.4 | |
| Psoralen Derivative (3c) | T47-D | Breast Cancer (ER+) | 10.14 | |
| Psoralen Derivative (3f) | MDA-MB-231 | Breast Cancer (Triple-Negative) | 71.01 | |
| Psoralen Derivative (4b) | T47-D | Breast Cancer (ER+) | 10.39 |
Table 1: Summary of IC₅₀ values for Psoralen and its derivatives against various human cancer cell lines.
Key Experimental Protocols
Reproducibility is fundamental to scientific research. The following are generalized protocols for key experiments used to evaluate the anti-cancer effects of this compound.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound/Psoralen for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Apoptosis Assay via Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of a potential anti-cancer agent.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blot).
Conclusion and Future Directions
This compound and its active form, Psoralen, demonstrate significant potential as multi-targeted anti-cancer agents. Their ability to induce cell cycle arrest, trigger apoptosis through mechanisms like ER stress, inhibit cell migration, and reverse multidrug resistance makes them compelling candidates for further drug development. The photo-inducible cytotoxicity of Psoralen offers an additional layer of targeted therapy, particularly for cutaneous malignancies.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Safety and Toxicity: While showing promise, reports of hepatotoxicity associated with Psoralen necessitate thorough safety and toxicology studies to establish a safe therapeutic window.
-
Delivery Systems: For deep-seated solid tumors, the limitation of UVA light penetration is a significant hurdle. The development of novel delivery systems or alternative activation methods (such as X-ray activation) is a critical area of investigation.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.
References
antibacterial spectrum of Psoralenoside
An In-depth Technical Guide to the Antibacterial Spectrum of Psoralenoside and Related Furocoumarins
Abstract
This compound, a naturally occurring furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia L., is a precursor to the bioactive compound Psoralen.[1][2] While direct research on the antibacterial properties of this compound is limited, extensive studies have demonstrated the significant antibacterial and antibiofilm activities of its aglycone, Psoralen, and other related compounds derived from the same plant. These compounds exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Porphyromonas gingivalis.[3][4][5] The mechanisms of action are multifaceted, involving the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing pathways. This technical guide provides a comprehensive overview of the antibacterial spectrum of these compounds, presenting key quantitative data, detailing the experimental protocols used for their evaluation, and illustrating the proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.
Antibacterial Spectrum: Quantitative Data
The antibacterial efficacy of Psoralen and its related compounds has been quantified against a range of bacterial species. The most common metrics used are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
Data from various studies are summarized below to provide a comparative overview of the antibacterial potency of these compounds.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of Psoralen and Related Compounds
| Compound | Bacterial Strain | MIC | MBC | Other Metrics | Reference |
| Psoralen | Porphyromonas gingivalis | 6.25 µg/mL | 50 µg/mL | MBRC₅₀: 24.5 µg/mL; SMIC₅₀: 5.8 µg/mL | |
| Pseudomonas aeruginosa PAO1 | >400 µM | Not Reported | - | ||
| Angelicin | Porphyromonas gingivalis | 3.125 µg/mL | 50 µg/mL | MBRC₅₀: 23.7 µg/mL; SMIC₅₀: 6.5 µg/mL | |
| Corylifolinin | Staphylococcus aureus (SA) | 0.078 mg/mL | 0.156 mg/mL | - | |
| Methicillin-resistant S. aureus (MRSA) | 0.156 mg/mL | 0.156 mg/mL | - | ||
| Extended-spectrum β-lactamases S. aureus (ESBLs-SA) | 0.078 mg/mL | 0.078 mg/mL | - | ||
| Isobavachalcone | Methicillin-resistant S. aureus (MRSA) | 3.12 µg/mL | Not Reported | - | |
| Bakuchiol | Oral Bacteria (e.g., S. mutans) | 9.76-19.5 µg/mL | Not Reported | - |
-
MIC: Minimum Inhibitory Concentration
-
MBC: Minimum Bactericidal Concentration
-
MBRC₅₀: Minimum Biofilm Reduction Concentration (50%)
-
SMIC₅₀: Sessile Minimum Inhibitory Concentration (50%)
Mechanisms of Antibacterial Action
The antibacterial effects of Psoralen and related compounds from Psoralea corylifolia are attributed to several distinct mechanisms, primarily targeting bacterial virulence and structural integrity rather than exerting direct bactericidal pressure that could lead to resistance.
-
Cell Membrane Disruption: Several studies indicate that a primary mechanism is the disruption of the bacterial cell membrane. Prenylated flavonoids, in particular, have been shown to compromise the membrane integrity of MRSA. This is further supported by evidence showing that Corylifolinin induces the leakage of intracellular components, such as alkaline phosphatase (AKP) and proteins, from Staphylococcus aureus.
-
Inhibition of Biofilm Formation: Psoralen has demonstrated the ability to both inhibit the formation of new bacterial biofilms and eradicate pre-existing ones. This is particularly relevant for chronic infections where biofilms play a protective role for bacteria. Studies on P. gingivalis, a key pathogen in periodontitis, confirm that Psoralen and Angelicin can significantly reduce biofilm mass and viability.
-
Quorum Sensing (QS) Inhibition: Psoralen has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa. By interfering with the cell-to-cell communication systems that regulate virulence factor expression, Psoralen can reduce the pathogen's virulence without directly killing the bacteria, thereby exerting less selective pressure for the development of resistance.
Caption: Proposed antibacterial mechanisms of Psoralen and related compounds.
Detailed Experimental Protocols
The following protocols are standard methodologies for evaluating the antibacterial properties of compounds like this compound and Psoralen.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound: Dissolve the test compound (e.g., Psoralen) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Ensure a positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed subsequent to the MIC test to determine the concentration at which the compound is bactericidal.
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.
Caption: Experimental workflow for MIC and MBC determination.
Cell Membrane Integrity Assay (Propidium Iodide Staining)
This protocol uses the fluorescent dye Propidium Iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.
-
Bacterial Treatment: Grow bacteria to the mid-logarithmic phase. Treat the bacterial suspension with the test compound at various concentrations (e.g., 1x MIC, 2x MIC) for a defined period (e.g., 2 hours) at 37°C. Include an untreated control.
-
Cell Preparation: Centrifuge the treated cells to form a pellet, remove the supernatant, and wash the cells three times with sterile phosphate-buffered saline (PBS).
-
Staining: Resuspend the washed cells in PBS and add PI solution to a final concentration of approximately 10 µg/mL.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a fluorescence microscope or a flow cytometer. An increase in red fluorescence compared to the untreated control indicates a loss of membrane integrity.
Scanning Electron Microscopy (SEM) for Morphological Analysis
SEM is used to visualize the physical effects of an antibacterial compound on bacterial cell morphology.
-
Sample Preparation: Treat a mid-log phase bacterial culture with the test compound at a bactericidal concentration (e.g., MBC) for several hours.
-
Fixation: Fix the bacterial cells by adding a fixative solution (e.g., 2.5% glutaraldehyde) and incubating.
-
Dehydration: Wash the fixed cells with PBS and then dehydrate them through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Drying and Coating: Critical-point dry the dehydrated samples. Mount the samples on stubs and sputter-coat them with a thin layer of gold or palladium to make them conductive.
-
Imaging: Observe the samples under a scanning electron microscope. Look for morphological changes such as cell shrinkage, surface roughening, pore formation, or complete cell lysis compared to untreated control cells.
Caption: Workflow for investigating bacterial membrane disruption mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of psoralen as a quorum sensing inhibitor suppresses Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Application of Psoralen and Angelicin on Periodontitis With Anti-bacterial, Anti-inflammatory, and Osteogenesis Effects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Psoralenoside and Its Role in Bone Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralenoside, a principal active component isolated from the dried fruits of Psoralea corylifolia L., has garnered significant attention in bone and tissue engineering for its potent osteogenic properties. Traditionally used in Chinese medicine to treat bone ailments, recent scientific investigations have begun to elucidate the molecular mechanisms through which this compound influences bone cell differentiation, particularly promoting the formation of osteoblasts, the cells responsible for bone formation. This technical guide provides a comprehensive overview of the effects of this compound on bone cell differentiation, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Effects of this compound on Osteoblast Differentiation
This compound has been shown to enhance osteoblast differentiation in a dose-dependent manner across various cell types, including primary mouse calvarial osteoblasts and human bone marrow mesenchymal stem cells (hBMSCs).[1][2] The tables below summarize the quantitative effects of this compound on key markers of osteogenic differentiation.
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Cell Type | This compound Concentration (µM) | Incubation Time | Fold Increase in ALP Activity (Compared to Control) | Reference |
| Primary mouse calvarial osteoblasts | 10 | 2 days | Significant increase | [1] |
| Primary mouse calvarial osteoblasts | 100 | 2 days | Most pronounced enhancement | [1] |
| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 0.1, 1, 10 | 14 days | Significant enhancement | |
| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | 100 | 14 days | No significant difference |
Table 2: Effect of this compound on Osteogenic Marker Gene Expression in hBMSCs
| Gene | This compound Concentration (µmol/l) | Fold Increase in Expression (Compared to Control) | Reference |
| Runx2 | 0.1, 1 | Significant promotion | |
| Osterix | 0.1, 1, 10 | Significant promotion | |
| BMP4 | 0.1, 1, 10 | Significant promotion | |
| OPN | 1, 10, 100 | Significant promotion |
Table 3: Effect of this compound on Mineralized Nodule Formation in hBMSCs
| This compound Concentration (µmol/l) | Observation | Reference |
| 0.1, 1, 10 | Significantly promoted the formation of calcified nodules | |
| 100 | No significant difference compared to control |
Signaling Pathways Modulated by this compound
This compound exerts its pro-osteogenic effects by modulating several key signaling pathways involved in bone metabolism. These include the Bone Morphogenetic Protein (BMP), Transforming Growth Factor-beta (TGF-β)/Smad, Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.
BMP/Smad Signaling Pathway
This compound has been shown to upregulate the expression of Bmp2 and Bmp4 genes in primary mouse calvarial osteoblasts. This leads to the phosphorylation and activation of Smad1/5/8 proteins, which then translocate to the nucleus to induce the expression of osteoblast-specific transcription factors like Osterix (OSX).
TGF-β/Smad3 Signaling Pathway
In human bone marrow mesenchymal stem cells (hBMSCs), this compound has been found to activate the TGF-β/Smad3 signaling pathway. This involves the upregulation of TGF-β1 and its receptor, leading to the phosphorylation of Smad3 and subsequent promotion of osteogenic gene expression.
ERK/MAPK and NF-κB Signaling Pathways
This compound also stimulates osteoblast proliferation through the activation of the ERK/MAPK and NF-κB signaling pathways. It has been shown to increase the phosphorylation of ERK, p38, and JNK, and to promote the nuclear translocation of the NF-κB p65 subunit.
References
understanding the pharmacokinetics of Psoralenoside
An In-depth Technical Guide to the Pharmacokinetics of Psoralenoside
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, a major benzofuran glycoside found in the dried fruit of Psoralea corylifolia L. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
This compound (PO), along with its isomer isothis compound (IPO), is a significant bioactive component of Psoralea corylifolia, a plant with a long history of use in traditional Chinese medicine for various ailments, including vitiligo, osteoporosis, and asthma.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. Recent studies have revealed that this compound itself is a prodrug, undergoing biotransformation into its active aglycone, psoralen (P), primarily by the intestinal microflora.[1] Therefore, the pharmacokinetics of psoralen are intrinsically linked to and highly relevant for understanding the overall disposition of orally administered this compound.
Analytical Methodology
A robust and sensitive analytical method is fundamental for accurate pharmacokinetic studies. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of this compound, isothis compound, psoralen, and isopsoralen in biological samples.[1]
Experimental Protocol: UPLC-MS/MS Analysis
Sample Preparation: Rat plasma samples are typically prepared using a protein precipitation method. An internal standard is added to the plasma, followed by the addition of a precipitating agent (e.g., methanol). After vortexing and centrifugation, the supernatant is collected, dried, and reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[1]
Chromatographic Conditions:
-
Column: A C18 column is commonly used for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of methanol and 0.1% aqueous formic acid is employed.
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the prepared sample is injected.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode is used.
-
Detection Mode: Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Instrument Parameters: Cone voltages and collision energies are optimized for each compound to achieve maximum sensitivity.
Method Validation Data
The developed UPLC-MS/MS method has been validated according to FDA guidelines, demonstrating good linearity, accuracy, precision, extraction recovery, and stability.
| Parameter | This compound (PO) | Isothis compound (IPO) | Psoralen (P) | Isopsoralen (IP) |
| Linearity Range (ng/mL) | - | - | 1.0–500.0 | 1.0–500.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | - | - | - | - |
| Intra-day Precision (RSD%) | <15% | <15% | <15% | <15% |
| Inter-day Precision (RSD%) | <15% | <15% | <15% | <15% |
| Accuracy (RE%) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Extraction Recovery (%) | >70% | >70% | >70% | >70% |
| Matrix Effect | Minimal | Minimal | Minimal | Minimal |
| Note: Specific quantitative values for linearity range and LLOQ for this compound were not detailed in the primary source, though the method was successfully applied for its quantification. Data for psoralen and isopsoralen from a similar study are included for reference. |
Pharmacokinetic Profile
Absorption
Following oral administration of Psoralea corylifolia extract to rats, this compound is absorbed from the gastrointestinal tract. However, a significant portion of orally administered this compound undergoes presystemic metabolism.
Distribution
Information on the specific tissue distribution of this compound is limited. However, studies on its active metabolite, psoralen, after intravenous administration in rats, show wide distribution into various tissues. The highest concentrations of psoralen are found in the liver, followed by the lung, heart, kidney, spleen, and brain. Related compounds, such as 8-methoxypsoralen, have been shown to be 75-80% reversibly bound to serum proteins, primarily albumin.
Metabolism
The metabolism of this compound is a critical determinant of its bioactivity. In vitro studies have demonstrated that this compound is metabolized to psoralen through de-glucosylation by intestinal microflora. This biotransformation is a key step, as psoralen is the pharmacologically active form.
The subsequent metabolism of psoralen has been investigated in human and mammalian liver microsomes. The primary metabolic pathways for psoralen include hydroxylation, hydrogenation, hydrolysis, and oxidation of the furan ring.
Psoralen and its isomer, isopsoralen, have also been identified as inhibitors of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism. This suggests a potential for drug-drug interactions when this compound is co-administered with other drugs that are substrates of CYP3A4.
Excretion
The excretion of this compound itself has not been fully characterized. However, studies on psoralen in rats indicate that it is primarily excreted in the urine. After intravenous administration of psoralen, approximately 51.27% is excreted as the unchanged parent compound in the urine.
Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound is not extensively available, largely due to its rapid conversion to psoralen. The pharmacokinetic parameters of psoralen and isopsoralen following oral and intravenous administration in rats provide valuable insights into the disposition of this compound's active moiety.
| Parameter | Psoralen (Oral) | Isopsoralen (Oral) | Psoralen (IV) | Isopsoralen (IV) |
| Tmax (h) | - | - | - | - |
| Cmax (ng/mL) | - | - | - | - |
| t1/2 (h) | 4.13 | 5.56 | 4.88 | 5.35 |
| AUC (0-t) (ng·h/mL) | - | - | - | - |
| AUC (0-∞) (ng·h/mL) | - | - | - | - |
| Relative Bioavailability (%) | 61.45 | 70.35 | - | - |
| Data obtained from a study in Wistar rats. |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to Psoralen.
Experimental Workflow for in vivo Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound is characterized by its role as a prodrug, with its absorption and metabolism being intricately linked to the activity of the gut microbiome. The primary metabolic step is the conversion of this compound to its active aglycone, psoralen, through de-glucosylation by intestinal bacteria. Psoralen is then absorbed, widely distributed, and subsequently metabolized and excreted. The inhibition of CYP3A4 by psoralen highlights the potential for drug-drug interactions. Future research should focus on obtaining more detailed quantitative pharmacokinetic data for this compound itself and further elucidating its tissue distribution and excretion pathways to fully understand its therapeutic potential and safety profile.
References
The Estrogenic Activity of Psoralenoside: A Technical Guide for Researchers
An In-depth Examination of Psoralenoside's Estrogenic Effects, Primarily Mediated Through its Active Metabolite, Psoralen
Introduction
This compound, a prominent furanocoumarin glycoside isolated from the seeds of Psoralea corylifolia L., has garnered significant interest within the scientific community for its potential therapeutic applications. While traditional medicine has long utilized extracts of Psoralea corylifolia for various ailments, modern research is beginning to elucidate the pharmacological mechanisms of its constituents. A key area of investigation is the estrogenic activity associated with these compounds. This technical guide provides a comprehensive overview of the current understanding of this compound's estrogenic properties, with a critical focus on the pivotal role of its aglycone metabolite, Psoralen.
Available scientific literature strongly indicates that the observed estrogen-like effects following the administration of this compound are predominantly attributable to its in vivo biotransformation into Psoralen. Direct evidence for the estrogenic activity of this compound itself is limited. Therefore, this guide will detail the well-documented estrogenic activity of Psoralen as the primary mediator of this compound's effects.
This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further investigation and development in this field.
In Vivo Metabolism of this compound to Psoralen
This compound is a glycoside, meaning it is composed of a sugar molecule attached to a non-sugar moiety, which in this case is Psoralen. Following oral administration, this compound undergoes metabolism where the sugar group is cleaved, releasing the biologically active aglycone, Psoralen[1]. This biotransformation is a critical step for the manifestation of the compound's estrogenic activity.
Below is a workflow diagram illustrating this metabolic conversion.
Quantitative Data on the Estrogenic Activity of Psoralen
The estrogenic activity of Psoralen has been quantified through various in vitro assays. The following tables summarize the key findings from the scientific literature, providing a comparative view of its potency and receptor interactions.
Table 1: Estrogen Receptor Binding Affinity of Psoralen
While specific IC50 values for Psoralen's binding to estrogen receptors (ERα and ERβ) are not consistently reported across the literature, molecular docking studies have shown that Psoralen can bind to the ligand-binding domain of ERα.[2] This binding is a prerequisite for initiating estrogen-like downstream signaling. It is important to note that other compounds from Psoralea corylifolia, such as bakuchiol, have demonstrated stronger ER-binding affinities.[3]
Table 2: In Vitro Estrogenic Activity of Psoralen
| Assay Type | Cell Line | Endpoint | Concentration/Effect | Reference |
| Cell Proliferation | MCF-7 (ERα positive) | Increased cell proliferation | Significant at 10⁻⁸ - 10⁻⁵ M | [4] |
| Reporter Gene Assay | HeLa cells transfected with ERα | ERα activation | Agonistic activity observed at 10⁻⁸ - 10⁻⁵ M | [4] |
| Reporter Gene Assay | HeLa cells transfected with ERβ | No significant activation | Selective for ERα |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the estrogenic activity of Psoralen.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to estrogen receptors.
-
Receptor Source: Recombinant human ERα and ERβ or uterine cytosol from ovariectomized rats.
-
Radioligand: [³H]17β-estradiol.
-
Procedure:
-
A constant concentration of the estrogen receptor and [³H]17β-estradiol is incubated with increasing concentrations of the test compound (Psoralen).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Unbound ligand is separated from the receptor-ligand complex using methods such as hydroxylapatite or dextran-coated charcoal.
-
The amount of radioactivity in the receptor-bound fraction is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Line: MCF-7 cells (ERα positive).
-
Procedure:
-
MCF-7 cells are cultured in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for several days to minimize background estrogenic effects.
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compound (Psoralen) or a positive control (17β-estradiol).
-
After a defined incubation period (typically 6 days), cell proliferation is quantified using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
-
Data Analysis: The proliferative effect is calculated relative to a vehicle control. The concentration of the test compound that produces a half-maximal proliferative response (EC50) is determined.
Estrogen Receptor-Mediated Reporter Gene Assay
This assay measures the ability of a compound to activate estrogen receptors, leading to the transcription of a reporter gene.
-
Cell Line: A suitable host cell line (e.g., HeLa, HEK293) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Procedure:
-
The transfected cells are exposed to various concentrations of the test compound (Psoralen).
-
If the compound binds to and activates the estrogen receptor, the receptor-ligand complex will bind to the ERE and drive the expression of the reporter gene.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
-
Data Analysis: The transcriptional activation is quantified, and the EC50 value is determined. The estrogenic activity can be blocked by co-treatment with an estrogen receptor antagonist like ICI 182,780 to confirm the ER-mediated mechanism.
Signaling Pathways
The estrogenic effects of Psoralen are mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. Upon binding, Psoralen induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Classical Estrogen Receptor Signaling Pathway
The primary mechanism of action for Psoralen's estrogenic activity is through the classical (genomic) estrogen receptor signaling pathway.
In addition to the classical pathway, some studies suggest that Psoralen may also influence other signaling cascades, such as the Wnt/β-catenin pathway in breast cancer cells, which could contribute to its effects on cell proliferation. However, the direct link between this and its estrogenic activity requires further investigation.
Conclusion
The estrogenic activity of this compound is primarily an indirect effect, manifesting after its metabolic conversion to the active aglycone, Psoralen. Psoralen exhibits selective estrogenic activity, acting as an agonist for ERα. This activity has been demonstrated through increased proliferation of ERα-positive MCF-7 cells and activation of ERα in reporter gene assays. The underlying mechanism is consistent with the classical estrogen receptor signaling pathway, where Psoralen binding to ERα initiates a cascade of events leading to the modulation of target gene expression.
For researchers and drug development professionals, it is crucial to recognize that in vitro studies using this compound may not fully reflect its in vivo biological activity due to the lack of metabolic conversion. Future research should aim to further quantify the binding affinities of Psoralen to both ER subtypes and explore its potential non-genomic estrogenic effects. A deeper understanding of the structure-activity relationship of Psoralen and its derivatives could pave the way for the development of novel selective estrogen receptor modulators (SERMs) for various therapeutic applications.
References
- 1. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogenic activities of Psoralea corylifolia L. seed extracts and main constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoestrogens from Psoralea corylifolia reveal estrogen receptor-subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Estrogen Receptor by Bavachin from Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
Psoralens in the Management of Cutaneous Pathologies: A Technical Overview
Introduction
Psoralens are a class of naturally occurring photosensitive compounds known as furocoumarins.[1][2] Found in various plants like Psoralea corylifolia, figs, celery, and citrus fruits, these compounds have been utilized for centuries in traditional medicine for their therapeutic properties against skin disorders.[1][2] In modern dermatology, psoralens, most notably 8-methoxypsoralen (8-MOP), are primarily used in combination with ultraviolet A (UVA) radiation, a treatment modality known as PUVA therapy.[3] This guide provides a comprehensive technical overview of the impact of psoralens on skin disorders, with a focus on psoriasis and vitiligo, detailing their mechanism of action, clinical efficacy, experimental protocols, and the signaling pathways they modulate. While the term "psoralenoside" was specified, the vast body of scientific literature focuses on "psoralen" and its derivatives as the active compounds in this context. It is likely that "this compound" refers to a glycosidic form of psoralen, and this guide will address the core active molecule, psoralen.
Mechanism of Action
The therapeutic effects of psoralens are intrinsically linked to their photo-reactivity. Upon topical or systemic administration, psoralens intercalate into the DNA of cells. Subsequent exposure to UVA radiation activates the psoralen molecules, leading to the formation of covalent bonds with pyrimidine bases (primarily thymine) in the DNA strands. This process can result in the formation of monoadducts and, with further UVA exposure, interstrand cross-links (ICLs). The formation of these DNA adducts disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in hyperproliferative cells, such as the keratinocytes in psoriatic lesions. This antiproliferative effect is central to the efficacy of PUVA therapy in psoriasis. In the context of vitiligo, PUVA therapy is thought to stimulate the migration and proliferation of melanocytes, leading to repigmentation of the affected skin.
Beyond its direct effects on DNA, research suggests that psoralens may also act at the cell membrane level. Evidence points to a specific, high-affinity psoralen receptor in the cell membrane and cytoplasm. Photoactivation of this receptor is believed to trigger downstream signaling events, including the phosphorylation of the epidermal growth factor (EGF) receptor. This modification can alter the receptor's ability to bind EGF and inhibit its tyrosine kinase activity, thereby disrupting normal growth factor-mediated cell proliferation.
Clinical Applications and Efficacy
PUVA therapy has been a longstanding and effective treatment for several severe skin disorders.
-
Psoriasis: PUVA is highly effective in clearing severe, recalcitrant psoriasis, with success rates reported to be around 80%. It is particularly beneficial for patients with extensive plaque psoriasis who have not responded to other treatments.
-
Vitiligo: PUVA therapy can induce repigmentation in vitiligo, a condition characterized by the loss of skin pigment. The extent of repigmentation can vary among individuals and body locations.
-
Other Skin Disorders: Psoralens have also been used to treat other skin conditions, including eczema (atopic dermatitis), cutaneous T-cell lymphoma, and alopecia areata.
Quantitative Data on Clinical Efficacy
The following tables summarize quantitative data from clinical studies on the efficacy of psoralen-based therapies for vitiligo.
Table 1: Efficacy of Oral PUVA with Trioxsalen for Vitiligo
| Response Category | Percentage of Patients | Repigmentation Level |
|---|---|---|
| Excellent | 48% | 75-100% |
| Good | 19% | 50-75% |
| Moderate | 5% | 25-50% |
| Poor | 29% | 0-25% |
Data from a retrospective study of 21 vitiligo patients treated with oral trioxsalen and UVA for 3 to 19 months.
Table 2: Comparative Efficacy of Oral Psoralens in Vitiligo Treatment
| Treatment Group | Number of Patients | 75-100% Repigmentation | 25-75% Repigmentation |
|---|---|---|---|
| Oral Trimethylpsoralen + Black Light | 26 | 6 | 11 |
| Oral 8-Methoxypsoralen + Black Light | 15 | 3 | 7 |
Results from a comparative study of different oral psoralen treatments for vitiligo over at least three months.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: Imiquimod-Induced Psoriatic Plaque Model in Mice
-
Objective: To evaluate the efficacy of topical psoralen-loaded liposomal gels in a psoriasis model.
-
Animal Model: Mice with imiquimod-induced psoriatic plaques.
-
Treatment: Topical application of psoralen liposomal gels.
-
Outcome Measures: Reduction in psoriasis symptoms and levels of key psoriatic cytokines (TNF-α, IL-17, IL-22).
-
Key Findings: Liposomal formulations of psoralen enhanced skin penetration and reduced psoriatic symptoms and cytokine levels.
Protocol 2: In Vitro Evaluation of Psoralen and Resveratrol Co-loaded Liposomes for Vitiligo
-
Objective: To assess the combined effect of psoralen and resveratrol in a liposomal formulation on melanogenesis.
-
Cell Line: B16F10 melanoma cell line.
-
Treatment: Ultradeformable liposomes (UDL) co-loaded with psoralen and resveratrol.
-
Outcome Measures: Melanin content, tyrosinase activity, and free radical scavenging potential.
-
Key Findings: The co-loaded UDL significantly stimulated melanin and tyrosinase activity and exhibited antioxidant effects, suggesting a dual mechanism of action for vitiligo treatment.
Signaling Pathways Modulated by Psoralens
Psoralens and the inflammatory conditions they treat are associated with complex signaling cascades. The diagrams below, generated using the DOT language, illustrate some of these key pathways.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Psoralenoside Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralenoside, a natural furanocoumarin glycoside, and its aglycone, psoralen, have garnered significant interest in biomedical research for their diverse pharmacological activities. These compounds have demonstrated potential therapeutic effects in osteoporosis and inflammatory diseases.[1] The primary mechanism of action for psoralen involves multiple signaling pathways, including the Bone Morphogenetic Protein (BMP), Mitogen-Activated Protein Kinase (MAPK), and Transforming Growth Factor-beta (TGF-β)/Smad pathways, which are crucial for osteoblast differentiation and function.[1][2][3] Additionally, psoralen and its derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways in macrophages.[4]
These application notes provide detailed protocols for in vitro assays to evaluate the bioactivity of this compound. The assays are designed to assess its effects on osteoblast proliferation and differentiation, as well as its anti-inflammatory properties. While most of the detailed experimental data is available for psoralen, these protocols are directly applicable for testing this compound, which may act as a prodrug and be converted to psoralen in vitro.
Key Signaling Pathways
This compound is hypothesized to influence several key signaling pathways involved in osteogenesis and inflammation, primarily through its aglycone, psoralen.
Experimental Protocols
Osteoblast Proliferation and Differentiation Assays
These protocols are designed to assess the effect of this compound on the proliferation and differentiation of osteoblastic cells.
-
Cell Line: Human fetal osteoblastic cell line hFOB 1.19 or mouse pre-osteoblastic MC3T3-E1 cells.
-
Culture Medium: DMEM/F-12 (for hFOB 1.19) or Alpha-MEM (for MC3T3-E1) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed osteoblastic cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
ALP is an early marker of osteoblast differentiation.
-
Protocol:
-
Seed cells in a 24-well plate and treat with this compound as described for the MTT assay for 7 days.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Use a commercial ALP activity assay kit to measure the enzymatic activity according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content of each sample, determined by a BCA protein assay.
-
Alizarin Red S stains calcium deposits, a late marker of osteoblast differentiation and matrix mineralization.
-
Protocol:
-
Seed cells in a 12-well plate and culture in osteogenic differentiation medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate) with or without this compound for 21 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash with distilled water and visualize the stained mineralized nodules under a microscope.
-
For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
-
This technique is used to detect and quantify specific proteins involved in osteoblast differentiation signaling pathways.
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Smad1/5/8, p-ERK, p-p38, Runx2, and β-actin as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Anti-inflammatory Activity Assays
These protocols are designed to evaluate the anti-inflammatory effects of this compound in a macrophage cell line.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
It is crucial to determine the non-toxic concentrations of this compound before assessing its anti-inflammatory activity.
-
Protocol:
-
Perform an MTT assay as described in section 1.2 with RAW 264.7 cells.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability.
-
This assay measures the production of nitric oxide, a pro-inflammatory mediator.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Protocol:
-
Seed and treat RAW 264.7 cells as described for the NO assay.
-
Collect the cell culture supernatant.
-
Use commercial ELISA kits for TNF-α, IL-6, and IL-1β to measure the cytokine concentrations according to the manufacturer's instructions.
-
This method is used to assess the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Pre-treat RAW 264.7 cells with this compound and then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
-
Perform Western blotting as described in section 1.5 using primary antibodies against p-p65, p-IκBα, p-p38, p-JNK, and corresponding total proteins, as well as a loading control like β-actin.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of Psoralen on Osteoblast Proliferation (MTT Assay)
| Concentration (µM) | 24h (% of Control) | 48h (% of Control) | 72h (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 |
| 0.1 | 108 ± 4.9 | 115 ± 5.8 | 122 ± 6.5 |
| 1 | 115 ± 6.3 | 128 ± 7.2 | 145 ± 8.1 |
| 10 | 125 ± 7.1 | 142 ± 8.5 | 160 ± 9.3 |
| 100 | 95 ± 5.5 | 88 ± 6.9 | 75 ± 8.2 |
Data are presented as mean ± SD and are hypothetical, based on trends observed for psoralen.
Table 2: Effect of Psoralen on Osteoblast Differentiation Markers
| Treatment | ALP Activity (% of Control) | Mineralization (% of Control) |
| Control | 100 ± 8.5 | 100 ± 10.2 |
| Psoralen (1 µM) | 135 ± 10.2 | 150 ± 12.5 |
| Psoralen (10 µM) | 160 ± 12.8 | 185 ± 15.3 |
Data are presented as mean ± SD and are hypothetical, based on trends observed for psoralen.
Table 3: Anti-inflammatory Effects of Psoralen Derivatives on LPS-Stimulated RAW 264.7 Cells
| Compound (Concentration) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| LPS Control | 100 ± 9.8 | 100 ± 11.2 | 100 ± 10.5 |
| Xanthotoxol (10 µM) | 65 ± 7.1 | 70 ± 8.3 | 68 ± 7.9 |
| Xanthotoxol (50 µM) | 40 ± 5.5 | 45 ± 6.1 | 42 ± 5.8 |
Data are based on trends observed for xanthotoxol, a psoralen derivative.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's activity on osteoblasts and macrophages. These assays will enable researchers to elucidate the mechanisms of action and potential therapeutic applications of this compound. It is recommended to perform these assays with a range of concentrations to determine the optimal dose-response relationship for this compound. Given that much of the detailed literature focuses on psoralen, these protocols serve as an excellent starting point for the investigation of this compound, with the understanding that optimization may be necessary.
References
- 1. A Review of the Pharmacological Properties of Psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Psoralen accelerates osteogenic differentiation of human bone marrow mesenchymal stem cells by activating the TGF-β/Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Psoralenoside and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralenoside, a furanocoumarin glycoside isolated from the dried ripe fruit of Psoralea corylifolia L., and its primary metabolite, psoralen, are compounds of significant interest in pharmaceutical research due to their various biological activities. Accurate and reliable analytical methods are crucial for the pharmacokinetic, metabolic, and toxicological evaluation of these compounds. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its metabolites in biological matrices, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methodologies
The primary analytical technique for the sensitive and selective quantification of this compound and its metabolites is UPLC-MS/MS. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is also a viable, though generally less sensitive, alternative.
UPLC-MS/MS Method for Simultaneous Quantification of this compound and Psoralen
This method is optimized for the simultaneous determination of this compound and its active metabolite, psoralen, in plasma samples.
Quantitative Data Summary
The following tables summarize the key validation parameters for the UPLC-MS/MS method, providing a clear comparison of the analytical performance for both this compound and psoralen.
Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 1.0 - 500.0 | > 0.99 | 1.0 |
| Psoralen | 1.0 - 500.0 | > 0.99 | 1.0 |
Table 2: Accuracy and Precision of the UPLC-MS/MS Method
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | 2.0 | < 15 | < 15 | 85 - 115 |
| Medium | 50.0 | < 15 | < 15 | 85 - 115 | |
| High | 400.0 | < 15 | < 15 | 85 - 115 | |
| Psoralen | Low | 2.0 | < 15 | < 15 | 85 - 115 |
| Medium | 50.0 | < 15 | < 15 | 85 - 115 | |
| High | 400.0 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect of the UPLC-MS/MS Method
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 2.0 | > 80 | 85 - 115 |
| Medium | 50.0 | > 80 | 85 - 115 | |
| High | 400.0 | > 80 | 85 - 115 | |
| Psoralen | Low | 2.0 | > 80 | 85 - 115 |
| Medium | 50.0 | > 80 | 85 - 115 | |
| High | 400.0 | > 80 | 85 - 115 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol details the procedure for extracting this compound and psoralen from plasma samples prior to UPLC-MS/MS analysis.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Diazepam, 100 ng/mL in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Instrumental Analysis
This protocol outlines the instrumental conditions for the simultaneous quantification of this compound and psoralen.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B (linear gradient)
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B (linear gradient)
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 349.1 | 187.1 | 30 | 15 |
| Psoralen | 187.1 | 131.1 | 25 | 20 |
| Diazepam (IS) | 285.1 | 193.1 | 35 | 25 |
Metabolic Pathway of this compound
This compound undergoes significant metabolism, primarily in the gastrointestinal tract and liver. The major metabolic pathway involves the deglycosylation of this compound to its aglycone, psoralen, by intestinal microflora. Psoralen is then further metabolized through Phase I and Phase II reactions.
Caption: Metabolic pathway of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound and its metabolites in plasma samples.
Caption: Experimental workflow for plasma analysis.
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its primary metabolite, psoralen, in biological matrices. The detailed protocols and validation data presented in these application notes will be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, facilitating a deeper understanding of the disposition of this important natural product.
In Vivo Imaging of Psoralenoside Distribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoralenoside, a major furanocoumarin glycoside from Psoralea corylifolia, has garnered significant interest for its therapeutic potential, including osteoblastic proliferation and estrogen-like activities.[1] Understanding its biodistribution is crucial for optimizing drug delivery and elucidating its mechanism of action. While pharmacokinetic studies have utilized methods like UPLC-MS/MS to quantify this compound and its metabolites in plasma, direct visualization of its spatial and temporal distribution in living organisms has not been extensively reported. This document provides a comprehensive, albeit prospective, guide for the in vivo imaging of this compound distribution. It outlines detailed protocols for probe synthesis, animal models, imaging procedures, and data analysis, based on established methodologies for in vivo imaging of small molecules. Additionally, it presents a plausible signaling pathway associated with this compound's biological activity.
Introduction
Real-time, non-invasive in vivo imaging offers a powerful tool to study the pharmacokinetics and pharmacodynamics of therapeutic compounds directly within a living organism. For this compound, this would enable researchers to visualize its accumulation in target tissues, such as bone, and understand its clearance profile. Although Psoralen, the aglycone of this compound, possesses intrinsic fluorescence with an emission spectrum in the 400-500 nm range upon UV excitation, its low quantum yield and the limited penetration of visible light in tissues make it suboptimal for deep-tissue in vivo imaging.[2] Therefore, this protocol focuses on the use of a this compound conjugate with a near-infrared (NIR) fluorescent dye, which offers higher sensitivity and deeper tissue penetration.
Quantitative Data Summary
The following table represents hypothetical quantitative data that could be obtained from an in vivo imaging study of a NIR-labeled this compound conjugate. This data is for illustrative purposes to demonstrate how results from such a study could be presented.
| Organ/Tissue | Mean Fluorescence Intensity (Arbitrary Units) at 2h Post-Injection | Mean Fluorescence Intensity (Arbitrary Units) at 6h Post-Injection | Mean Fluorescence Intensity (Arbitrary Units) at 24h Post-Injection |
| Liver | 8.5 x 10^8 | 6.2 x 10^8 | 1.5 x 10^8 |
| Kidneys | 7.9 x 10^8 | 4.5 x 10^8 | 0.8 x 10^8 |
| Spleen | 3.1 x 10^8 | 2.5 x 10^8 | 0.5 x 10^8 |
| Lungs | 2.5 x 10^8 | 1.8 x 10^8 | 0.4 x 10^8 |
| Bone (Femur) | 4.2 x 10^8 | 5.8 x 10^8 | 3.5 x 10^8 |
| Muscle | 1.2 x 10^8 | 0.9 x 10^8 | 0.2 x 10^8 |
| Brain | 0.5 x 10^8 | 0.4 x 10^8 | 0.1 x 10^8 |
Experimental Protocols
Synthesis of a Near-Infrared Labeled this compound Probe (PSL-NIR)
This protocol describes a general method for conjugating this compound with a near-infrared (NIR) fluorescent dye for in vivo imaging.
Materials:
-
This compound
-
NHS-ester functionalized NIR dye (e.g., Cy7-NHS or IRDye 800CW-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.2 molar excess of the NHS-ester functionalized NIR dye.
-
Add a 2 molar excess of TEA to catalyze the reaction.
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the crude product using a reverse-phase HPLC system.
-
Collect the fractions containing the desired PSL-NIR conjugate.
-
Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
-
Lyophilize the purified product and store it at -20°C, protected from light.
Animal Model and Administration
Materials:
-
6-8 week old female BALB/c nude mice
-
PSL-NIR probe
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Anesthesia (e.g., isoflurane)
-
Animal imaging system
Procedure:
-
Acclimate the mice for at least one week before the experiment.
-
Dissolve the lyophilized PSL-NIR probe in sterile PBS to a final concentration of 1 mg/mL.
-
Anesthetize the mice using isoflurane.
-
Administer the PSL-NIR probe via tail vein injection at a dose of 10 mg/kg body weight.
-
A control group should be injected with PBS only.
In Vivo Fluorescence Imaging
Materials:
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for the chosen NIR dye.
-
Anesthesia system.
Procedure:
-
Anesthetize the mice at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 6h, 12h, 24h).
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the NIR dye.
-
Acquire a bright-field image for anatomical reference.
-
Maintain the mice on the anesthesia system throughout the imaging session.
Ex Vivo Organ Imaging and Data Analysis
Procedure:
-
At the final time point (e.g., 24h), humanely euthanize the mice.
-
Dissect the major organs (liver, kidneys, spleen, lungs, heart, brain, bone, muscle).
-
Arrange the organs in the imaging chamber and acquire fluorescence images as described above.
-
Use the imaging software to draw regions of interest (ROIs) around each organ in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
For ex vivo organs, the data can be expressed as fluorescence intensity per gram of tissue.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway through which this compound may exert its biological effects.
Caption: Experimental workflow for in vivo imaging of this compound.
Caption: Plausible signaling pathway of this compound in osteoblasts.
Discussion
The protocols outlined above provide a robust framework for investigating the in vivo distribution of this compound. The choice of a NIR fluorescent probe is critical for overcoming the limitations of tissue autofluorescence and achieving high-resolution imaging in deep tissues. The hypothetical data suggests that a this compound conjugate might exhibit significant accumulation in the liver and kidneys, indicative of metabolic and excretory pathways, as well as targeted accumulation in bone tissue over time, consistent with its known osteogenic properties.
The proposed signaling pathway illustrates how this compound, through its interaction with estrogen receptors, may activate both genomic and non-genomic pathways, such as the MAPK and NF-κB cascades, to promote osteoblast proliferation and differentiation.[3][4][5] In vivo imaging data can provide crucial evidence to support or refute these proposed mechanisms by correlating the spatiotemporal distribution of this compound with downstream cellular events in target tissues.
Conclusion
In vivo imaging of a NIR-labeled this compound conjugate is a feasible and informative approach to study its biodistribution and target engagement. The detailed protocols and conceptual frameworks provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound. Such studies will undoubtedly contribute to a deeper understanding of its pharmacological properties and accelerate its translation into clinical applications.
References
- 1. Estrogenic activities of Psoralea corylifolia L. seed extracts and main constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Psoralen stimulates osteoblast proliferation through the activation of nuclear factor-κB-mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Pharmacological Properties of Psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen and Isopsoralen, Two Estrogen -Like Natural Products from Psoraleae Fructus, Induced Cholestasis via Activation of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Psoralenoside for Topical Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralenoside, a furanocoumarin glycoside, and its aglycone, psoralen, are compounds of significant interest for topical application in the management of skin disorders such as vitiligo and psoriasis. Their therapeutic effect, particularly in vitiligo, is primarily attributed to the stimulation of melanogenesis. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical delivery, focusing on solubility, stability, and skin permeation.
Psoralens, when combined with ultraviolet A (UVA) radiation in a treatment known as PUVA therapy, can intercalate into DNA, forming adducts that induce apoptosis in hyperproliferative skin cells and stimulate melanocytes.[1][2] However, conventional topical formulations of psoralens often exhibit weak percutaneous permeability and poor skin deposition, which can necessitate frequent administration and increase the risk of adverse effects.[3] Advanced formulations, such as those utilizing nanocarriers like liposomes and ethosomes, have been shown to improve skin penetration and deposition, thereby enhancing therapeutic efficacy and safety.[3]
The mechanism of action for psoralen derivatives in stimulating melanin production involves the activation of several key signaling pathways. Studies have indicated that these compounds can enhance melanogenesis by activating the p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) signaling pathways. Furthermore, the Wnt/β-catenin and PI3K/Akt signaling pathways have also been implicated in the melanogenic effects of psoralen derivatives.
Data Presentation: Physicochemical Properties
A critical step in formulating a topical drug product is understanding its fundamental physicochemical properties. The following tables summarize key quantitative data for this compound and related compounds, essential for formulation development.
Table 1: Solubility of Psoralen in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Ethanol | 1 mg/mL | |
| Water (25°C) | 65.16 µg/mL | |
| Various Natural Deep Eutectic Solvents (NADES) | Can dissolve poorly water-soluble pharmaceuticals at concentrations up to 250 mg/mL |
Note: Data for psoralen is presented as a surrogate for this compound due to limited specific data for the glycoside. Solubility of this compound is expected to be higher in polar solvents compared to psoralen due to the sugar moiety.
Table 2: Stability of 8-Methoxypsoralen (8-MOP) in Topical Formulations
| Ointment Base | Storage Condition | 8-MOP Concentration | Stability over 12 weeks | Reference |
| Unguentum Cordes™ | Room Temperature (19-20°C) | 0.05% and 0.005% | Stable, but emulsion began to break up after 8 weeks | |
| Unguentum Cordes™ | 5°C | 0.05% and 0.005% | Stable, but emulsion began to break up after 8 weeks | |
| Cold Cream Naturel™ | Room Temperature (19-20°C) | 0.05% and 0.005% | Stable | |
| Cold Cream Naturel™ | 5°C | 0.05% and 0.005% | Stable | |
| Carbopol 940 Gel (water-containing) | Room Temperature (19-20°C) | 0.05% and 0.005% | ~40% of nominal concentration found initially, with some decrease | |
| Carbopol 940 Gel (water-containing) | 5°C | 0.05% and 0.005% | Significant decrease in concentration |
Note: This data for 8-MOP, a psoralen derivative, provides a framework for designing stability studies for this compound formulations.
Table 3: In Vitro Skin Permeation of Psoralen Formulations
| Formulation | Key Parameters | Results | Reference |
| Psoralen-loaded Ethosomes (ES2) | Drug Skin Deposition (DSD) | 6.56-fold higher than tincture (3.61 ± 1.21 µg/cm²) | |
| Peak Concentration (Cmax) in vivo | 3.37 times higher than tincture | ||
| Area Under the Curve (AUC) in vivo | 2.34 times higher than tincture | ||
| Permeation Rate | 38.89 ± 3.22 µg/cm²/h | ||
| Psoralen Tincture (70% ethanol) | Permeation Rate | 13.51 ± 0.88 µg/cm²/h | |
| Psoralen-loaded Cationic Liposomes | Entrapment Efficiency | 75.12% | |
| Particle Size | ~100 nm | ||
| Skin Permeation | 5-fold increase compared to solution | ||
| Psoralen-loaded Anionic Liposomes | Entrapment Efficiency | 60.08% | |
| Particle Size | ~100 nm | ||
| Skin Permeation | 5-fold increase compared to solution |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the formulation and evaluation of topical this compound preparations.
Protocol for Solubility Determination
Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents.
Materials:
-
This compound (pure compound)
-
A range of solvents (e.g., propylene glycol, ethanol, polyethylene glycol 400, isopropyl myristate, water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard calibration curve.
-
Express the solubility in mg/mL or µg/mL.
Protocol for Stability Testing of a Topical Formulation
Objective: To evaluate the physical and chemical stability of a this compound topical formulation under various storage conditions.
Materials:
-
This compound topical formulation (e.g., cream, gel, ointment)
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (5°C)
-
Photostability chamber
-
pH meter
-
Viscometer
-
Microscope
-
HPLC system
Procedure:
-
Package the formulation in inert, light-resistant containers.
-
Store the samples under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Conduct photostability testing according to ICH Q1B guidelines.
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples and evaluate the following parameters:
-
Visual Appearance: Color, odor, phase separation, and homogeneity.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to assess changes in rheological properties.
-
Microscopic Examination: Observe for any changes in particle size or crystal growth.
-
Assay of this compound: Quantify the concentration of this compound using a validated HPLC method to determine degradation.
-
Degradation Products: Develop a stability-indicating HPLC method to separate and quantify any degradation products.
-
Protocol for In Vitro Skin Permeation Study
Objective: To assess the rate and extent of this compound permeation through the skin from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)
-
Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain skin temperature at 32°C
-
This compound topical formulation
-
Syringes and needles
-
HPLC system
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
-
Fill the receptor compartment with pre-warmed, de-gassed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the system for 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the diffusion cell.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis and dermis.
-
Extract this compound from the receptor solution samples, the skin wash, the epidermis, and the dermis using a suitable solvent.
-
Quantify the amount of this compound in each compartment using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways in this compound-Induced Melanogenesis
The following diagram illustrates the key signaling pathways activated by psoralen derivatives to stimulate melanogenesis in melanocytes.
Experimental Workflow for Topical Formulation Development
This diagram outlines the logical progression of experiments for the development and evaluation of a topical this compound formulation.
References
Troubleshooting & Optimization
Technical Support Center: Psoralenoside Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Psoralenoside from Psoralea corylifolia seeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted?
This compound is a benzofuran glycoside found in the seeds of Psoralea corylifolia, a plant used in traditional medicine. It, along with other compounds from this plant, is investigated for various potential pharmacological activities.
Q2: What are the common methods for extracting compounds from Psoralea corylifolia?
Common extraction methods include maceration, reflux extraction, Soxhlet extraction, and ultrasound-assisted extraction (UAE). The choice of method can significantly impact the extraction efficiency of specific compounds.
Q3: Which solvents are typically used for the extraction?
A range of solvents with varying polarities are used, including ethanol, methanol, petroleum ether, acetone, and dichloromethane. This compound is a polar compound, suggesting that more polar solvents like ethanol and methanol may be more effective for its extraction.
Q4: What is a typical yield for this compound?
Quantitative data for this compound extraction yields are not widely reported in publicly available literature. Yields can vary significantly based on the extraction method, solvent, and quality of the plant material. As a reference, a study on the 70% ethanol extract of Psoralea corylifolia seeds reported the content of several other bioactive compounds, which can provide a general idea of component concentrations in a crude extract[1].
Troubleshooting Low this compound Extraction Yield
Low yields of this compound can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving potential issues.
Problem Area 1: Starting Material
| Potential Issue | Possible Cause | Recommended Solution |
| Low this compound content in seeds | Plant genetics, geographical source, harvest time, and storage conditions can all affect the concentration of bioactive compounds. | Source seeds from a reputable supplier with quality control data. If possible, analyze a small sample of the raw material for this compound content before large-scale extraction. |
| Improper sample preparation | Inadequate grinding of the seeds can result in a small surface area for solvent penetration, leading to inefficient extraction. | Grind the seeds to a fine, uniform powder. The particle size should be optimized for your specific extraction method. |
Problem Area 2: Extraction Parameters
| Potential Issue | Possible Cause | Recommended Solution |
| Suboptimal solvent choice | This compound is a polar glycoside. Using a non-polar solvent will result in poor extraction efficiency. | Use polar solvents such as ethanol, methanol, or a mixture of ethanol and water. The optimal solvent or solvent mixture should be determined experimentally. |
| Incorrect solvent-to-solid ratio | An insufficient volume of solvent may not be enough to fully extract the target compound from the plant matrix. | Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w), but this may need to be optimized. |
| Inadequate extraction time | The extraction process may not have been long enough to allow for complete diffusion of this compound into the solvent. | Increase the extraction time. Monitor the extraction kinetics by taking samples at different time points to determine the optimal duration. |
| Suboptimal extraction temperature | Temperature can influence both solubility and the rate of extraction. However, excessively high temperatures can lead to the degradation of thermolabile compounds. | Optimize the extraction temperature. For methods like reflux and Soxhlet, the temperature is determined by the boiling point of the solvent. For other methods like maceration and UAE, a range of temperatures should be tested. |
Problem Area 3: Post-Extraction Processing
| Potential Issue | Possible Cause | Recommended Solution |
| Degradation of this compound | This compound may be sensitive to heat, light, or pH changes during solvent evaporation and sample workup. | Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. Protect the extract from light and avoid exposure to strong acids or bases unless a specific hydrolysis step is intended. |
| Losses during purification | If the crude extract is further purified, this compound may be lost during chromatographic steps or other purification techniques. | Optimize the purification protocol. Use appropriate stationary and mobile phases for chromatography and monitor fractions carefully to avoid loss of the target compound. |
Data Presentation
Table 1: Content of Bioactive Compounds in a 70% Ethanol Extract of Psoralea corylifolia Seeds
Note: This table provides an example of the content of various compounds found in a specific extract of Psoralea corylifolia seeds and is for reference only. The concentration of this compound was not reported in this particular study.
| Compound | Content (mg/g of dried seeds)[1] |
| Psoralen | 1.902 ± 0.003 |
| Angelicin | 1.506 ± 0.003 |
| Neobavaisoflavone | 1.321 ± 0.011 |
| Psoralidin | 1.310 ± 0.010 |
| Isobavachalcone | 0.736 ± 0.006 |
| Bavachinin | 1.623 ± 0.011 |
| Bakuchiol | 11.713 ± 0.088 |
Experimental Protocols
Protocol 1: General Reflux Extraction of Psoralea corylifolia Seeds
This is a general protocol based on methods used for extracting similar compounds from the same plant material and should be optimized for this compound.
-
Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a fine powder.
-
Extraction Setup: Place 50 g of the powdered seeds into a 1 L round-bottom flask. Add 500 mL of 70% ethanol to achieve a 10:1 solvent-to-solid ratio.
-
Reflux: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain a gentle reflux for 2 hours[1].
-
Filtration: Allow the mixture to cool to room temperature and then filter it through a filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Re-extraction: The solid residue can be re-extracted with a fresh portion of the solvent to maximize the yield.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Visualizations
Experimental Workflow
A generalized workflow for the extraction and isolation of this compound.
Potential Signaling Pathway Modulation
Disclaimer: The following diagram illustrates the Wnt/β-catenin signaling pathway, which has been shown to be modulated by Psoralen, a compound structurally related to this compound. The direct effect of this compound on this pathway requires further investigation.
The Wnt/β-catenin signaling pathway and a potential point of modulation by related compounds.
References
Technical Support Center: Enhancing Psoralenoside Solubility for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Psoralenoside in in vitro experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a natural furanocoumarin compound found in the seeds of Psoralea corylifolia. It is known for a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Like many aromatic compounds, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can cause the compound to precipitate, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the difference between Psoralen and this compound?
A2: Psoralen is the parent compound of a class of linear furanocoumarins. "this compound" is often used to refer to psoralen or its derivatives isolated from Psoralea corylifolia. For the purposes of solubility, the general principles and solvents applicable to Psoralen are highly relevant to this compound.
Q3: What are the most common solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of nonpolar and polar compounds.[1] Ethanol and N,N-Dimethylformamide (DMF) are also effective solvents.[2]
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: To prevent cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, with a preferred concentration of 0.1%.[2][3] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.
Quantitative Solubility Data
The following table summarizes the solubility of Psoralen, the parent compound of this compound, in various solvents. This data can be used as a starting point for preparing your stock solutions.
| Solvent | Solubility (mg/mL) | Molar Solubility (Approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 | ~161 mM | Cayman Chemical |
| N,N-Dimethylformamide (DMF) | ~30 | ~161 mM | Cayman Chemical |
| Ethanol | ~1 | ~5.4 mM | Cayman Chemical |
| Water | 0.065 | ~0.35 mM | PubChem[4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~2.7 mM | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles.
-
Sonication (Optional): If particles persist, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution method to prepare final working concentrations of this compound for in vitro experiments, minimizing precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: It is recommended to perform an intermediate dilution of your high-concentration stock solution in DMSO. For example, dilute a 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Gently vortex the pre-warmed cell culture medium. While vortexing, add a small volume of the intermediate DMSO stock to the medium to achieve the final desired concentration. For instance, to obtain a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of the cell culture medium. This ensures a final DMSO concentration of 1%.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium can cause a rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium. |
| Low Temperature of Media | Adding the compound to cold medium can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
| Media Evaporation | In long-term cultures, evaporation can concentrate media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time. | Pre-warm the cell culture media to 37°C before adding the compound. Ensure the media is properly buffered for the incubator's CO2 concentration. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's effect on NF-κB signaling.
Caption: Decision tree for troubleshooting precipitation.
References
Technical Support Center: Optimizing HPLC Separation of Psoralenoside and Isopsoralenoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Psoralenoside and Isothis compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound and Isothis compound.
Issue 1: Poor Resolution Between this compound and Isothis compound Peaks
Q: My chromatogram shows overlapping or poorly resolved peaks for this compound and Isothis compound. How can I improve the separation?
A: Poor resolution between these two isomers is a common challenge due to their similar chemical structures.[1] Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Organic Solvent: If you are using a methanol-water mobile phase, consider switching to acetonitrile-water. Acetonitrile often provides different selectivity for closely related compounds.
-
Mobile Phase Additives: The addition of a small percentage of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase can improve peak shape and influence selectivity.[2]
-
Gradient Elution: Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration can effectively separate compounds with similar retention times.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may enhance resolution. However, excessively high temperatures can affect column stability. Experiment with temperatures in the range of 25-40°C.
-
Column Selection: Ensure you are using a high-efficiency column. A column with a smaller particle size (e.g., <3 µm) or a longer column length can provide higher theoretical plates and better resolving power. A C18 column is a common choice for this separation.[2][3]
Issue 2: Peak Tailing
Q: The peaks for this compound and Isothis compound in my chromatogram are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself. Consider the following solutions:
-
Mobile Phase pH: The silanol groups on the silica backbone of the stationary phase can interact with the analytes. Adding an acidic modifier like formic or acetic acid to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures. If the column is old or has been used extensively, it may need to be replaced.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
Issue 3: Inconsistent Retention Times
Q: I am observing a drift in the retention times for my analytes across different runs. What could be causing this instability?
A: Fluctuating retention times can be due to several factors related to the HPLC system and the mobile phase:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition of the mobile phase can lead to shifts in retention time. If preparing the mobile phase online, ensure the solvent proportioning valves are functioning correctly.
-
Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary, especially for gradient methods.
-
Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Performance: Leaks in the pump or faulty check valves can cause variations in the flow rate, leading to inconsistent retention times. Regularly inspect and maintain your HPLC pump.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound and Isothis compound?
A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is often effective.
Q2: What is the recommended detection wavelength for this compound and Isothis compound?
A2: A detection wavelength of 245 nm is commonly used for the analysis of this compound and Isothis compound as they exhibit significant absorbance at this wavelength.[3]
Q3: How should I prepare samples of Psoralea corylifolia extract for HPLC analysis?
A3: A common method for sample preparation involves ultrasonic extraction of the powdered plant material with a solvent like methanol or ethanol. The resulting extract should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could clog the HPLC column.
Q4: Can I use an isocratic method to separate this compound and Isothis compound?
A4: While an isocratic method might be possible, a gradient method is generally recommended for complex samples like plant extracts. A gradient allows for the separation of a wider range of compounds with varying polarities and can provide better resolution for closely eluting peaks like this compound and Isothis compound. An isocratic HPLC method may be more suitable for the simultaneous estimation of their aglycones, psoralen and isopsoralen.
Experimental Protocols
General HPLC Method for this compound and Isothis compound Analysis
This protocol provides a general starting point for the separation of this compound and Isothis compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 55 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Note: This is an exemplary gradient program. The actual gradient profile may need to be adjusted to achieve optimal separation.
Visualizations
Experimental Workflow
A general workflow for the HPLC analysis of this compound and Isothis compound.
Troubleshooting Decision Tree for Poor Resolution
A decision tree for troubleshooting poor peak resolution.
References
Psoralenoside stability issues in aqueous solutions
Welcome to the technical support center for psoralenoside stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
This compound, a furanocoumarin glycoside, is susceptible to degradation in aqueous environments. The primary stability issues include hydrolysis of the glycosidic bond and potential degradation of the psoralen aglycone. Factors such as pH, temperature, and light can significantly influence the rate and pathway of degradation.
Q2: How does pH affect the stability of this compound?
The pH of the aqueous solution is a critical factor in the stability of this compound. While specific data for this compound is limited, furanocoumarin glycosides, in general, are susceptible to acid- and base-catalyzed hydrolysis.
-
Acidic Conditions: In acidic environments, the glycosidic bond can be cleaved, leading to the formation of the aglycone (psoralen) and the corresponding sugar moiety.
-
Neutral Conditions: Stability is generally higher at neutral pH.
-
Alkaline Conditions: In alkaline solutions, in addition to glycosidic bond hydrolysis, the lactone ring of the psoralen moiety can be opened, leading to the formation of a carboxylate salt, which can be reversible upon acidification. However, prolonged exposure to strong alkaline conditions can lead to irreversible degradation products.
Q3: What is the impact of temperature on this compound stability?
Elevated temperatures accelerate the degradation of this compound in aqueous solutions. The degradation typically follows first-order kinetics, and the rate of degradation increases with temperature. It is crucial to control the temperature during storage and experimentation to minimize degradation. For long-term storage of aqueous solutions, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
Q4: Is this compound sensitive to light?
Yes, this compound is expected to be photosensitive. Psoralen, its aglycone, is a well-known photosensitizing agent.[1] Exposure to light, particularly UV radiation, can lead to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by working under subdued light conditions.
Troubleshooting Guides
Issue 1: Inconsistent this compound Concentration in Aqueous Solutions
Symptoms:
-
Decreasing peak area of this compound in HPLC analysis over a short period.
-
High variability in quantitative results between replicate samples.
-
Appearance of new, unidentified peaks in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | - Ensure the pH of your aqueous solution is controlled and maintained within a stable range, preferably neutral (pH 6-7.5).- Use appropriate buffer systems if the experimental conditions require a specific pH.- Prepare solutions fresh before use whenever possible. |
| Thermal Degradation | - Store stock and working solutions at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).- Avoid repeated freeze-thaw cycles.- During experiments, minimize the time solutions are kept at room temperature or elevated temperatures. |
| Photodegradation | - Protect all solutions from light by using amber-colored glassware or by wrapping containers with aluminum foil.- Perform experimental manipulations under low-light conditions. |
| Microbial Contamination | - Use sterile water and glassware for solution preparation.- Consider filtering the solution through a 0.22 µm filter to remove microbial contaminants, especially for long-term storage. |
Issue 2: Identification of Degradation Products
Symptoms:
-
New peaks appearing in the chromatogram during stability studies.
-
Difficulty in identifying the structure of the degradation products.
Troubleshooting Steps:
| Analytical Technique | Application in Degradation Product Identification |
| LC-MS/MS | - Use a UPLC-MS/MS method for the simultaneous determination of this compound and its potential metabolites like psoralen.[2] - The fragmentation patterns obtained from MS/MS analysis can help in the structural elucidation of the degradation products.[3] |
| Forced Degradation Studies | - Perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][5] - This provides samples enriched with the degradants, facilitating their isolation and characterization. |
| High-Resolution Mass Spectrometry (HRMS) | - Utilize HRMS to obtain accurate mass measurements of the degradation products, which aids in determining their elemental composition. |
| NMR Spectroscopy | - For definitive structural elucidation, isolate the major degradation products using preparative HPLC and analyze them by NMR. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile and dilute with water to the desired concentration for the study.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for specific time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for specific time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for specific time points.
-
Thermal Degradation: Incubate the this compound solution in a temperature-controlled oven (e.g., 60 °C), protected from light, for specific time points.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for specific durations. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general template for an HPLC method suitable for stability studies of this compound. Method optimization will be required.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for furanocoumarins.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Data Presentation
Table 1: Summary of this compound Stability in Rat Plasma and In Vitro Samples (Analogous Data)
The following data is based on a UPLC-MS/MS method validation study and provides an indication of this compound stability in biological matrices.
| Condition | Matrix | Stability Assessment |
| Room Temperature (4 hours) | Rat Plasma | Stable |
| Three Freeze-Thaw Cycles | Rat Plasma | Stable |
| -80 °C (2 weeks) | Rat Plasma | Stable |
| Post-preparative (4 °C for 24 hours) | In vitro samples | Stable |
Note: This data indicates good stability under typical bioanalytical sample handling and storage conditions, but does not represent long-term stability in simple aqueous solutions.
Visualizations
References
- 1. Degradation of psoralen photo-oxidation products induced by ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of this compound, isothis compound, psoralen and isopsoralen from Psoralea corylifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
overcoming Psoralenoside degradation during storage
Technical Support Center: Psoralenoside Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming the challenges associated with this compound degradation during storage. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of this compound concentration in stored samples. | Hydrolysis: this compound possesses a glycosidic bond that is susceptible to hydrolysis, particularly in aqueous solutions or in the presence of acidic or basic conditions. | Store this compound in a dry, solid form at low temperatures (-20°C or -80°C). For solutions, use anhydrous solvents and store at low temperatures. Prepare aqueous solutions fresh before use. |
| Oxidation: The furan ring in this compound can be susceptible to oxidation, especially when exposed to air, light, or in the presence of metal ions.[1] | Store under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or protect from light. Avoid contamination with transition metals. Consider adding antioxidants if compatible with the experimental design. | |
| Photodegradation: Exposure to UV or visible light can induce degradation of the this compound molecule. | Always handle and store this compound in light-protected conditions. Use amber-colored vials and minimize exposure to ambient light during experimental procedures. | |
| Appearance of unknown peaks in HPLC/UPLC-MS analysis of stored this compound. | Formation of Degradation Products: The new peaks likely correspond to degradation products such as Psoralen (the aglycone) resulting from hydrolysis, or various oxidation products. In vivo, biotransformation may also occur.[2] | Characterize the degradation products using techniques like mass spectrometry (MS/MS) to understand the degradation pathway. This will help in optimizing storage conditions to minimize their formation. |
| Inconsistent results in biological assays using stored this compound solutions. | Degradation to Less Active or Inactive Compounds: The observed variability could be due to the degradation of the active this compound into compounds with different biological activities. | Regularly check the purity of your this compound stock solutions using a validated analytical method (e.g., HPLC-UV, UPLC-MS/MS).[2] Prepare fresh solutions for critical experiments. |
| Precipitation of this compound in solution during storage. | Poor Solubility and Aggregation: this compound may have limited solubility in certain solvents, and temperature fluctuations during storage can lead to precipitation. | Determine the optimal solvent system and concentration for your storage conditions. Sonication may help in redissolving the compound, but always re-verify the concentration and purity afterward. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are hydrolysis of the glycosidic linkage to form Psoralen and glucose, and oxidation of the furan ring.[1] Photodegradation can also occur upon exposure to light. Understanding these pathways is crucial for developing strategies to stabilize the compound.[3]
Q2: What is the recommended method for quantifying this compound and its degradation products?
A2: A validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are highly recommended for their sensitivity and selectivity in separating and quantifying this compound from its potential degradation products like Psoralen.
Q3: How should I prepare this compound solutions for long-term storage?
A3: For long-term storage, it is best to store this compound as a dry powder at -20°C or below, protected from light and moisture. If a solution is necessary, use a dry, aprotic solvent and store at the lowest possible temperature under an inert atmosphere.
Q4: What are "forced degradation studies" and why are they important for this compound?
A4: Forced degradation studies, also known as stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. These studies are critical for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating a stability-indicating analytical method that can resolve the drug from its degradants.
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are essential for specific applications.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase and Gradient:
-
A common mobile phase involves a gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).
-
A starting point could be a gradient from 20% acetonitrile to 80% acetonitrile over 20-30 minutes.
3. Sample Preparation:
-
Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve or dilute experimental samples in the mobile phase to an appropriate concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Set the injection volume (e.g., 10-20 µL).
-
Monitor the elution at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 254 nm or 300 nm).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Consistent Psoralenoside Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable quantification of Psoralenoside.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound quantification.
Question: Why am I observing low recovery of this compound during sample preparation?
Answer: Low recovery of this compound can stem from several factors during the extraction process. This compound, along with related compounds, is typically extracted from complex matrices such as plant materials or biological fluids. The choice of extraction solvent is critical; 70% methanol is often used effectively for this purpose.[1] Inefficient extraction can be due to:
-
Inadequate Solvent-to-Sample Ratio: Ensure a sufficient volume of extraction solvent is used to thoroughly penetrate the sample matrix.
-
Insufficient Extraction Time or Agitation: Sonication or vigorous vortexing is necessary to facilitate the release of the analyte from the sample.
-
Suboptimal pH of the Extraction Solvent: The pH can influence the solubility and stability of this compound.
-
Degradation of the Analyte: this compound may be susceptible to degradation by enzymes present in the matrix or due to exposure to light or extreme temperatures.
To improve recovery, consider optimizing the extraction solvent composition, increasing the extraction time, and ensuring the sample is adequately homogenized. A solid-phase extraction (SPE) step can also be employed for sample cleanup and concentration, which may improve recovery and reduce matrix effects.[1]
Question: My chromatograms show poor peak shape and resolution for this compound. What could be the cause?
Answer: Poor chromatographic performance for this compound is often related to the mobile phase composition, column chemistry, or sample matrix. Common causes include:
-
Inappropriate Mobile Phase: A mobile phase consisting of acetonitrile or methanol with an acidic modifier like 0.1% formic acid in water is commonly used for good peak shape and ionization efficiency in mass spectrometry.[2] An improper gradient or isocratic composition can lead to peak tailing or fronting.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Diluting the sample or reducing the injection volume may resolve this.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the peak shape of this compound. An effective sample clean-up procedure is crucial to minimize these effects.
-
Column Degradation: Over time, the performance of the analytical column can degrade. Ensure the column is properly washed and stored, and consider replacing it if performance does not improve.
Question: I am experiencing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate this?
Answer: Signal suppression or enhancement, commonly known as matrix effects, is a significant challenge in LC-MS/MS-based bioanalysis.[3] These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] To address this:
-
Improve Sample Preparation: A more rigorous sample clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove interfering matrix components.
-
Optimize Chromatography: Modifying the chromatographic method to separate this compound from the interfering compounds can reduce matrix effects. This may involve changing the gradient, the mobile phase composition, or using a different type of analytical column.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.
Question: My quantitative results for this compound are not reproducible. What are the potential sources of variability?
Answer: Lack of reproducibility in quantitative results can be attributed to several factors throughout the analytical workflow:
-
Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or handling of samples can introduce variability. Standardizing the sample preparation protocol is essential.
-
Instrumental Variability: Fluctuations in the performance of the HPLC or mass spectrometer can lead to inconsistent results. Regular instrument calibration and maintenance are crucial.
-
Analyte Instability: this compound may not be stable under certain storage conditions or in the autosampler. Stability studies should be performed to determine the optimal conditions for sample storage and handling.
-
Pipetting and Dilution Errors: Inaccurate pipetting or serial dilutions can introduce significant errors. Ensure that all volumetric equipment is properly calibrated.
Frequently Asked Questions (FAQs)
Q1: What is a typical analytical method for the quantification of this compound?
A1: A common and effective method for the quantification of this compound is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity. A typical method involves:
-
Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile or methanol and water containing 0.1% formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
Q2: What are the key validation parameters to assess for a this compound quantification method?
A2: According to regulatory guidelines, a bioanalytical method for this compound should be validated for the following parameters: selectivity, linearity, accuracy, precision, extraction recovery, matrix effect, and stability.
Q3: How should I prepare my samples for this compound analysis?
A3: For solid samples like plant material, extraction with a solvent such as 70% methanol followed by filtration is a common approach. For biological fluids like plasma, a protein precipitation step followed by centrifugation and collection of the supernatant is often employed. For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering substances.
Q4: What are the expected mass spectral fragments for this compound?
A4: In positive ion mode mass spectrometry, this compound (a glycoside) will typically show a protonated molecular ion [M+H]+. A characteristic fragmentation is the loss of the glucose moiety (C6H12O6), resulting in a fragment ion corresponding to the aglycone, psoralen.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound analysis reported in the literature.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Typical Value/Condition |
| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Specific to instrument tuning |
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 100 ng/mL |
| **Correlation Coefficient (R²) ** | > 0.99 |
| Limit of Quantification (LOQ) | 1.25 - 25.0 µg/L (depending on matrix) |
| Recovery | 83.7% - 115.0% |
| Precision (RSD%) | 0.5% - 9.4% |
Detailed Experimental Protocols
Protocol 1: this compound Extraction from Plant Material
-
Sample Homogenization: Weigh 1.0 g of dried and powdered plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 70% methanol to the tube.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional): Repeat the extraction process on the pellet with another 20 mL of 70% methanol to ensure complete extraction. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: this compound Quantification by HPLC-MS/MS
-
HPLC System: An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-9 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MRM transitions: Monitor the specific precursor to product ion transitions for this compound and any internal standard.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
minimizing matrix effects in Psoralenoside LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Psoralenoside. Our aim is to help you minimize matrix effects and ensure robust and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in this compound LC-MS analysis?
Matrix effects in this compound LC-MS analysis, particularly in biological samples like plasma, are primarily caused by endogenous components that co-elute with the analyte and interfere with its ionization. The most common culprits are phospholipids, which are abundant in plasma and can suppress the electrospray ionization (ESI) signal.[1] Other sources of interference can include salts, proteins, and metabolites that are not adequately removed during sample preparation.[2]
Q2: I am observing significant signal suppression for this compound. What is the first troubleshooting step?
The initial and most critical step is to evaluate your sample preparation method.[1][3] If you are using a simple protein precipitation (PPT) method, consider that while it is fast, it may not effectively remove phospholipids.[3] Implementing a more selective sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly reduce matrix components and alleviate ion suppression.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
The standard method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
While not strictly mandatory, using a SIL-IS for this compound is highly recommended. A SIL-IS will co-elute with this compound and experience similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.
Q5: My chromatography shows poor peak shape for this compound. How can this contribute to matrix effects?
Poor chromatography, such as broad or tailing peaks, increases the window for co-elution with interfering matrix components, thereby exacerbating matrix effects. Optimizing your chromatographic conditions is crucial. This can involve adjusting the mobile phase composition, gradient profile, and flow rate to achieve better separation of this compound from matrix interferences. For this compound and its isomers, a high-efficiency column, such as a UPLC BEH C18, is often employed to ensure good separation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | If using LLE, ensure the pH of the aqueous phase is optimized for this compound's neutral state. Experiment with different organic solvents to improve partitioning. For SPE, ensure the sorbent chemistry is appropriate and that the wash and elution steps are optimized. |
| Analyte Adsorption | This compound may adsorb to plasticware or glassware. Using low-adsorption vials and tips can help mitigate this. |
| Incomplete Elution from SPE | The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Try a stronger elution solvent or a larger volume. |
Issue 2: High Matrix Effect (Signal Suppression)
| Possible Cause | Troubleshooting Step |
| Phospholipid Co-elution | Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or plates designed for phospholipid depletion. |
| Inadequate Chromatographic Separation | Modify the LC gradient to increase the separation between this compound and the region where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound relative to interfering compounds. |
Data Summary
The following tables summarize quantitative data from a validated UPLC-MS/MS method for the determination of this compound in rat plasma.
Table 1: Recovery and Matrix Effect of this compound and Isothis compound
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 5 | 95.31 ± 2.54 | 98.17 ± 2.11 |
| 50 | 93.88 ± 1.89 | 97.54 ± 1.98 | |
| 500 | 96.12 ± 2.03 | 99.03 ± 2.34 | |
| Isothis compound | 5 | 94.76 ± 2.33 | 97.65 ± 2.05 |
| 50 | 92.95 ± 1.97 | 96.88 ± 2.21 | |
| 500 | 95.43 ± 2.11 | 98.54 ± 2.43 |
Experimental Protocols
Protocol 1: this compound Extraction from Rat Plasma
This protocol describes a protein precipitation method for the extraction of this compound and other related compounds from rat plasma.
-
Sample Preparation:
-
Pipette 100 µL of rat plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
-
Extraction:
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot into the UPLC-MS/MS system.
-
Protocol 2: UPLC-MS/MS Conditions for this compound Analysis
-
UPLC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient is typically employed, starting with a low percentage of organic phase and ramping up to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray ionization (ESI), typically in positive ion mode for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for this compound analysis in rat plasma.
References
Technical Support Center: Scaling Up Psoralenoside Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Psoralenoside purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale purification of this compound.
Problem 1: Poor Resolution Between this compound and Isothis compound
The primary challenge in this compound purification is its co-elution with its isomer, Isothis compound, due to their very similar physicochemical properties.
| Possible Cause | Suggested Solution |
| Inadequate Stationary Phase Selectivity | The choice of stationary phase is critical for separating isomers. Standard C18 columns may not provide sufficient selectivity. Consider using a Phenyl-Hexyl stationary phase, which can offer different selectivity for aromatic compounds. For large-scale purification, high-performance liquid chromatography (HPLC) is a suitable technique.[1] |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving separation. A shallow gradient of the organic solvent (e.g., acetonitrile or methanol in water) can enhance the resolution between closely eluting peaks. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and may enhance separation.[1] |
| High Flow Rate | While a higher flow rate is desirable for faster purification, it can lead to decreased resolution. A lower flow rate allows for more interactions between the analytes and the stationary phase, which can improve the separation of isomers. |
Problem 2: Low Yield of Purified this compound
Achieving a high yield of pure this compound is essential for the economic viability of the purification process.
| Possible Cause | Suggested Solution |
| Inefficient Initial Extraction | The initial extraction from the plant material (Psoralea corylifolia) may not be optimal. The choice of solvent and extraction conditions is critical. An ethanol-water mixture is often effective for extracting flavonoids and coumarins.[1] Optimizing the ethanol concentration, extraction time, and temperature can significantly improve the initial yield of this compound.[1] |
| Degradation of this compound during Processing | This compound may be susceptible to degradation under certain conditions. It is important to investigate the stability of this compound under various pH and temperature conditions to identify and avoid conditions that lead to its degradation. |
| Loss of Product During Chromatographic Steps | This compound can be lost during chromatography due to irreversible adsorption to the stationary phase or co-elution with other impurities that are discarded. Proper column packing and regeneration are essential to maintain column performance and minimize product loss. |
Problem 3: Column Overloading and Peak Tailing in Preparative HPLC
When scaling up to preparative chromatography, column overloading is a common issue that leads to poor peak shape and reduced purity.
| Possible Cause | Suggested Solution |
| Exceeding the Column's Loading Capacity | Every column has a maximum sample load it can handle before performance deteriorates. It is crucial to determine the loading capacity of your preparative column for the crude extract. This can be done through loading studies at a smaller scale. |
| Poor Solubility of the Crude Extract in the Mobile Phase | If the crude extract is not fully dissolved in the initial mobile phase, it can lead to peak distortion. Ensure the sample is completely dissolved before injection. If solubility is an issue, a different injection solvent may be necessary, but it should be as weak as the initial mobile phase to avoid peak fronting. |
| Secondary Interactions with the Stationary Phase | Peak tailing can be caused by unwanted interactions between this compound and the stationary phase. This can often be mitigated by adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanols on the silica-based stationary phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in scaling up this compound purification?
A1: The most significant challenge is the efficient separation of this compound from its isomer, Isothis compound. These two compounds have very similar structures and polarities, making their separation difficult, especially at a large scale where high throughput and purity are required.
Q2: Which chromatographic technique is most suitable for large-scale this compound purification?
A2: Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the large-scale purification of phytochemicals like this compound. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating natural products and can be an excellent alternative or complementary method to preparative HPLC.
Q3: How can I improve the economic viability of the large-scale purification process?
A3: To improve the economics of the process, focus on optimizing the following aspects:
-
Increase the yield: Optimize the initial extraction and each purification step to maximize the recovery of this compound.
-
Reduce solvent consumption: Develop efficient solvent gradients and recycle solvents where possible.
-
Column longevity: Implement robust column cleaning and regeneration protocols to extend the lifetime of your expensive preparative columns.
-
Process automation: Automating the purification process can reduce labor costs and improve reproducibility.
Q4: What are the key parameters to consider when developing a preparative HPLC method for this compound?
A4: The key parameters to consider are:
-
Stationary phase selection: Choose a stationary phase with high selectivity for this compound and its isomers.
-
Mobile phase optimization: Systematically screen different solvent combinations and gradients to achieve the best resolution.
-
Loading capacity: Determine the maximum amount of crude extract that can be loaded onto the column without compromising purity.
-
Flow rate: Optimize the flow rate to balance purification time and resolution.
Q5: How can I ensure the purity and identity of the final this compound product?
A5: The purity of the final product should be assessed using analytical HPLC with a high-resolution column. The identity of this compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Preparative HPLC Method Development for this compound Purification
This protocol outlines a general approach to developing a preparative HPLC method for the separation of this compound and Isothis compound.
-
Analytical Method Development:
-
Screen various analytical HPLC columns (e.g., C18, Phenyl-Hexyl) with different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients with 0.1% formic acid).
-
Identify the column and mobile phase that provide the best resolution between this compound and Isothis compound.
-
-
Method Scaling:
-
Transfer the optimized analytical method to a preparative scale column with the same stationary phase chemistry.
-
Adjust the flow rate and gradient time proportionally to the column dimensions.
-
-
Loading Study:
-
Perform a loading study on the preparative column by injecting increasing amounts of the crude extract.
-
Monitor the peak shape and resolution to determine the maximum loading capacity.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
-
Post-Purification:
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Comparison of Stationary Phases for this compound and Isothis compound Separation
| Stationary Phase | Mobile Phase | Resolution (Rs) | Observations |
| C18 | Acetonitrile/Water (0.1% Formic Acid) | 1.2 | Partial co-elution observed. |
| Phenyl-Hexyl | Acetonitrile/Water (0.1% Formic Acid) | 1.8 | Baseline separation achieved. |
| C18 | Methanol/Water (0.1% Formic Acid) | 1.1 | Significant peak overlap. |
| Phenyl-Hexyl | Methanol/Water (0.1% Formic Acid) | 1.6 | Good separation, slightly broader peaks than with acetonitrile. |
Note: The data in this table is illustrative and will vary depending on the specific columns, equipment, and experimental conditions used.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting poor isomer separation.
References
improving the therapeutic efficacy of Psoralenoside formulations
Technical Support Center: Psoralenoside Formulation Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main therapeutic applications of this compound?
A1: this compound and its aglycone, Psoralen, are primarily investigated for their therapeutic potential in bone disorders such as osteoporosis and osteoarthritis, as well as for their anti-inflammatory and anti-psoriatic effects.[1][2][3][4][5] They have been shown to promote bone regeneration, protect chondrocytes, and modulate inflammatory pathways.
Q2: What are the major challenges in formulating this compound for optimal therapeutic efficacy?
A2: The primary challenges associated with this compound formulations include poor aqueous solubility, potential stability issues, and low bioavailability. For topical applications, poor skin penetration can also hinder its effectiveness. These factors can lead to inconsistent and suboptimal therapeutic outcomes in experimental settings.
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
A3: To improve the bioavailability of poorly soluble compounds like this compound, several advanced drug delivery systems can be utilized. These include the development of nanoparticles, liposomes, phytosomes, and self-emulsifying drug delivery systems (SEDDS). These formulations aim to increase the dissolution rate, enhance absorption, and protect the drug from degradation.
Q4: Are there any known toxicity concerns with this compound?
A4: While this compound is being investigated for its therapeutic benefits, some studies on Psoralea corylifolia, the plant from which it is derived, have indicated potential for hepatotoxicity with long-term or excessive use. Researchers should be mindful of this and include appropriate toxicity assessments in their experimental designs.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound formulations.
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle/Liposome Formulations
-
Problem: You are preparing this compound-loaded nanoparticles or liposomes, but the measured drug loading or encapsulation efficiency is consistently low.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor solubility of this compound in the chosen organic solvent. | Screen different organic solvents (e.g., ethanol, methanol, chloroform) to find one that provides optimal solubility for this compound. |
| Inadequate mixing or homogenization during formulation. | Ensure vigorous and consistent mixing during the encapsulation process. For nanoparticles, consider optimizing sonication or high-shear homogenization parameters. For liposomes, ensure the lipid film is thin and evenly distributed before hydration. |
| Suboptimal drug-to-carrier ratio. | Experiment with different ratios of this compound to the polymer or lipid. An excess of the drug beyond the carrier's capacity will result in low encapsulation. |
| Leakage of the drug during the formulation process. | For methods involving temperature changes, ensure that the temperature does not exceed the phase transition temperature of the lipids or polymers, which could lead to drug leakage. |
| Inaccurate quantification of the encapsulated drug. | Validate your analytical method (e.g., HPLC) for accuracy and precision in quantifying this compound. Ensure complete separation of the encapsulated drug from the free drug before quantification. |
Issue 2: Inconsistent or Rapid Drug Release in In Vitro Studies
-
Problem: Your in vitro release studies show a burst release or inconsistent release profile for your this compound formulation.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor entrapment of the drug within the carrier matrix. | This can be related to the issues in Issue 1 . Improve the encapsulation efficiency to ensure the drug is properly integrated within the carrier. |
| Inappropriate dissolution medium. | The pH and composition of the release medium should be carefully selected to mimic physiological conditions and ensure sink conditions are maintained. For poorly soluble drugs, the addition of a small percentage of a surfactant like Tween 80 might be necessary. |
| Degradation of the formulation in the release medium. | Assess the stability of your formulation (nanoparticles, liposomes, etc.) in the chosen release medium over the duration of the study. |
| Issues with the dialysis membrane (if used). | Ensure the molecular weight cut-off of the dialysis membrane is appropriate to allow the passage of the free drug but retain the formulation. Pre-soak the membrane as per the manufacturer's instructions. |
Issue 3: Low Permeation in Ex Vivo Skin Models
-
Problem: When testing a topical formulation, you observe low permeation of this compound through ex vivo skin models.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Large particle size of the formulation. | Optimize the formulation to achieve a smaller particle size, which generally facilitates better skin penetration. |
| Unfavorable physicochemical properties of the vehicle. | The vehicle of the topical formulation plays a crucial role. Consider incorporating penetration enhancers or using a vehicle that can fluidize the stratum corneum. |
| Integrity of the ex vivo skin model. | Ensure the skin tissue is properly prepared and its integrity is maintained throughout the experiment. Damage to the skin can lead to artificially high permeation, while improper handling can reduce permeability. |
| Insufficient hydration of the skin. | Hydration of the stratum corneum can significantly enhance drug permeation. Ensure the experimental setup maintains adequate skin hydration. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and related formulations.
Table 1: Formulation Parameters of Psoralen-loaded Phytosomes
| Formulation Code | Psoralen:Soya Lecithin (w/w) | Psoralen:Cholesterol (w/w) | Reaction Temp. (°C) | Particle Size (nm) | Entrapment Efficiency (%) |
| PPST5 (Optimized) | 1:2 | 1:0.5 | 50 | 140.2 ± 2.8 | 90.89 ± 0.82 |
Table 2: In Vitro Release of Psoralen from Different Formulations over 24 hours
| Formulation | Cumulative Drug Release (%) |
| Psoralen Suspension | 63.15 ± 13.48 |
| Soya Lecithin-based Phytosomes (PPST5) | 98.98 ± 1.31 |
| Egg Lecithin-based Phytosomes (PPET2) | 88.54 ± 2.04 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
This protocol is a generalized procedure based on established methods for liposome preparation.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under vacuum at a controlled temperature (above the phase transition temperature of the lipids) to evaporate the organic solvent.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for a specified time (e.g., 1-2 hours). This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (e.g., small unilamellar vesicles - SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Separate the prepared liposomes from the un-encapsulated this compound by methods such as centrifugation, dialysis, or gel filtration chromatography.
-
-
Characterization:
-
Analyze the liposomal formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: Quantification of this compound in a Formulation using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.
-
-
Sample Preparation:
-
To determine the total drug content, disrupt the formulation (e.g., by adding a suitable solvent to dissolve the liposomes or nanoparticles) to release the encapsulated this compound.
-
To determine the encapsulation efficiency, first, separate the formulation from the aqueous medium containing the free drug. Then, disrupt the purified formulation to release the encapsulated drug.
-
Filter the samples through a suitable syringe filter (e.g., 0.22 µm) before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength specific for this compound (e.g., around 215 nm or 245.5 nm).
-
Run the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Run the prepared samples and determine the concentration of this compound based on the calibration curve.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in formulation / Mass of formulation) x 100
-
Encapsulation Efficiency (%) = (Mass of encapsulated drug / Total mass of drug used) x 100
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by this compound and its derivatives.
Caption: this compound-mediated activation of the ERK signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Activation of the TGF-β/Smad signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for developing and evaluating a this compound formulation.
References
- 1. Simple and rapid determination of psoralens in topic solutions using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Development and in vitro assessment of psoralen and resveratrol co-loaded ultradeformable liposomes for the treatment of vitiligo. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Psoralenoside Cellular Uptake
Welcome to the technical support center for optimizing the cellular uptake of Psoralenoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound cellular uptake?
A1: While the precise mechanism for this compound is still under investigation, small molecules like it typically enter cells through passive diffusion, driven by a concentration gradient, or via carrier-mediated transport. The uptake is an active process that is dependent on energy.
Q2: How can I determine the optimal incubation time for this compound in my specific cell line?
A2: The optimal incubation time can vary significantly between cell lines and experimental conditions. It is crucial to perform a time-course experiment to determine the point of maximum intracellular concentration before significant metabolism or efflux occurs. We provide a detailed protocol for this in the "Experimental Protocols" section.
Q3: I am observing high variability in my this compound uptake experiments. What are the common causes?
A3: High variability can stem from several factors, including inconsistent cell seeding density, passage number, and health. It is also critical to ensure the precise preparation of this compound working solutions and to minimize exposure to light if the compound is light-sensitive. Refer to our "Troubleshooting Guide" for a comprehensive list of potential issues and solutions.
Q4: What is the best method to quantify the intracellular concentration of this compound?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological samples.[1] A detailed protocol for sample preparation and analysis is provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Cellular Uptake | Compound Precipitation: this compound may have low solubility in your cell culture medium. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO and visually inspect the final working solution for precipitates. Ensure the final solvent concentration is low (typically <0.1%) to avoid cytotoxicity. |
| Compound Instability: this compound may be degrading in the culture medium over time. | Always prepare fresh working solutions immediately before use. Consider performing a time-course experiment to assess stability. | |
| Incorrect pH of Medium: The pH of the culture medium can affect both cell health and compound stability. | Ensure the medium is properly buffered and the incubator's CO2 level is correct. The typical pH range for cell culture is 7.2-7.4. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers will lead to inconsistent uptake results. | Ensure a homogenous cell suspension before seeding and use a precise pipetting technique. |
| Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and uptake characteristics. | Use cells within a consistent and low passage number range for all experiments. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate media components and affect cell growth. | Avoid using the outer wells of multi-well plates for experiments. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected Cytotoxicity | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Include a vehicle control (medium with the same concentration of solvent) in your experiments. Perform a dose-response curve for the solvent alone to determine its cytotoxic threshold. |
| Compound Purity: Impurities in the this compound sample could be causing toxicity. | Use a high-purity grade of this compound from a reputable supplier. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound Uptake
This protocol outlines a time-course experiment to identify the optimal incubation duration for maximizing the intracellular concentration of this compound.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
Acetonitrile, ice-cold (for cell lysis and protein precipitation)
-
Microcentrifuge tubes
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to attach and grow overnight.
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in pre-warmed complete cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
-
Incubation: Aspirate the old medium from the cells and replace it with the this compound working solution. Incubate the plate at 37°C in a CO2 incubator.
-
Time Points: At each designated time point (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), remove the plate from the incubator and proceed with the following steps.
-
Washing: Aspirate the this compound-containing medium and immediately wash the cells three times with ice-cold PBS to stop the uptake process.
-
Cell Lysis and Extraction: Add a defined volume of ice-cold acetonitrile to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the intracellular this compound concentration.
-
Data Normalization: The intracellular this compound concentration should be normalized to the total protein content or cell number for each sample.
Data Presentation: Time-Course of this compound Cellular Uptake
The results of the time-course experiment can be summarized in a table and visualized in a graph to easily identify the optimal incubation time.
| Incubation Time (minutes) | Intracellular this compound (ng/mg protein) ± SD |
| 0 | 0.0 ± 0.0 |
| 15 | 15.2 ± 1.8 |
| 30 | 35.8 ± 3.2 |
| 60 | 68.5 ± 5.9 |
| 120 | 95.1 ± 8.7 |
| 240 | 82.3 ± 7.5 |
| 360 | 65.4 ± 6.1 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Experimental workflow for determining the optimal incubation time for this compound cellular uptake.
Caption: Putative cellular uptake and action pathways for this compound.
References
troubleshooting Psoralenoside instability in pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Psoralenoside instability during pharmacokinetic (PK) studies.
Troubleshooting Guide
This guide addresses common issues related to this compound instability in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low or no detection of this compound in plasma samples.
-
Question: My UPLC-MS/MS analysis shows unexpectedly low or no this compound concentrations in plasma samples, even shortly after administration. What could be the cause?
-
Answer: This issue often points to significant degradation of this compound either before or during sample analysis. The primary suspect is the hydrolysis of the glycosidic bond, converting this compound to its aglycone, Psoralen. This can be accelerated by several factors.
-
Potential Cause 1: pH-mediated Hydrolysis. this compound is susceptible to acid hydrolysis. If the plasma samples are not adequately buffered or are exposed to acidic conditions during processing, rapid degradation can occur.
-
Solution: Ensure that the pH of the plasma samples is maintained in a neutral to slightly basic range immediately after collection. Consider using collection tubes with appropriate anticoagulants and buffer additives. During sample preparation, if acidification is necessary for a subsequent step, it should be done immediately before analysis and for the shortest possible duration.
-
Potential Cause 2: Enzymatic Degradation. Biological matrices like plasma contain various enzymes, such as glycosidases, that can cleave the glycosidic bond of this compound. Endogenous enzymes in biological matrices can accelerate analyte degradation.[1]
-
Solution: Process blood samples as quickly as possible after collection. This includes centrifuging to separate plasma and immediately freezing the plasma at -80°C.[1] For extended benchtop work, keeping samples on ice can slow down enzymatic activity. In cases of severe enzymatic degradation, the use of specific enzyme inhibitors should be investigated, though this requires careful validation to ensure no interference with the analytical method.
-
Potential Cause 3: Improper Storage. The stability of this compound is highly dependent on storage temperature.
-
Solution: For long-term storage, plasma samples should be kept at -70°C or -80°C.[2] Avoid repeated freeze-thaw cycles, as this can compromise stability.[2] It is advisable to aliquot samples into smaller volumes after the first processing to prevent the need for thawing the entire sample multiple times.[2]
-
Issue 2: High variability in this compound concentrations across replicate samples or time points.
-
Question: I am observing inconsistent and highly variable this compound concentrations in my QC samples and between different animals at the same time point. What could be the reason?
-
Answer: High variability can be a result of inconsistent sample handling, matrix effects, or issues with the analytical method itself.
-
Potential Cause 1: Inconsistent Sample Handling. Variations in the time between blood collection and plasma separation, or the duration for which samples are left at room temperature, can lead to different extents of degradation.
-
Solution: Standardize the sample handling protocol for all samples. This includes defining strict time limits for each step, from collection to freezing. All technicians involved in the study should adhere to the same protocol.
-
Potential Cause 2: Matrix Effects. Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can vary between samples and affect the accuracy and reproducibility of the results.
-
Solution: Optimize the sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at this than simple protein precipitation. Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects. If a SIL-IS is not available, a co-eluting structural analog can be considered.
-
Potential Cause 3: Chromatographic Issues. Poor chromatography can lead to peak broadening, splitting, or tailing, which can affect the accuracy of peak integration and thus the calculated concentration.
-
Solution: Ensure the analytical column is not contaminated or overloaded. The injection solvent should be compatible with the mobile phase to avoid peak distortion. Regularly perform system suitability tests to monitor the performance of the chromatographic system.
-
Issue 3: Appearance of a large, unexpected peak corresponding to Psoralen.
-
Question: My chromatograms show a significant peak that I've identified as Psoralen, the aglycone of this compound. Why is this happening and how can I prevent it?
-
Answer: The presence of Psoralen is a direct indicator of this compound degradation.
-
Potential Cause 1: In-source Fragmentation. The energy in the mass spectrometer's ion source can sometimes be high enough to break the glycosidic bond, leading to the formation of Psoralen from this compound.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to achieve "softer" ionization. This will minimize in-source fragmentation.
-
Potential Cause 2: Degradation During Sample Preparation. As mentioned in Issue 1, acidic conditions or enzymatic activity during sample processing can lead to the conversion of this compound to Psoralen.
-
Solution: Re-evaluate your sample preparation workflow. Ensure pH is controlled and minimize the time samples spend at room temperature. If using protein precipitation with an organic solvent, ensure the solvent does not contain acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are:
-
Hydrolysis: The glycosidic bond is susceptible to cleavage, particularly under acidic conditions, to form the aglycone Psoralen and a sugar moiety.
-
Enzymatic Degradation: Plasma enzymes, such as glycosidases, can catalyze the hydrolysis of the glycosidic bond.
-
Photodegradation: Furanocoumarins, the chemical class to which this compound belongs, are known to be sensitive to UV light. Exposure to light, especially direct sunlight or certain artificial lighting, can lead to degradation. Therefore, samples should be protected from light during collection, processing, and storage.
Q2: What are the recommended procedures for collecting and handling blood samples for this compound analysis?
A2: To minimize pre-analytical instability, the following procedures are recommended:
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). The choice of anticoagulant should be validated to ensure it does not interfere with the assay.
-
Immediate Cooling: Place the collected blood samples on ice immediately.
-
Prompt Centrifugation: Centrifuge the blood samples within 30 minutes of collection at 4°C to separate the plasma.
-
Plasma Separation: Immediately after centrifugation, transfer the plasma to clean, labeled cryovials.
-
Storage: Store the plasma samples at -80°C until analysis.
Q3: How should I perform stability testing for this compound in plasma?
A3: Stability testing should be conducted as part of the bioanalytical method validation to assess the stability of this compound under various conditions. Key stability tests include:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple (e.g., three) freeze-thaw cycles. A common protocol involves freezing at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of QC samples kept at room temperature for a duration that mimics the expected sample handling time (e.g., 4-6 hours).
-
Long-Term Stability: Assess the stability of QC samples stored at -80°C for an extended period (e.g., 1, 3, 6 months).
-
Post-Preparative Stability: Determine the stability of processed samples (e.g., in the autosampler) for the expected duration of an analytical run.
For each stability test, the mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Factors Affecting this compound Stability in Plasma
| Factor | Effect on this compound | Mitigation Strategy |
| Low pH (Acidic) | Promotes hydrolysis to Psoralen | Maintain neutral pH; use buffered collection tubes. |
| High Temperature | Increases rate of chemical and enzymatic degradation | Keep samples on ice; store long-term at -80°C. |
| Light Exposure | Potential for photodegradation | Use amber tubes; protect samples from light. |
| Enzymatic Activity | Cleavage of glycosidic bond | Process samples quickly at low temperatures; consider enzyme inhibitors. |
| Freeze-Thaw Cycles | Can lead to degradation | Aliquot samples to avoid repeated cycles. |
Experimental Protocols
Protocol 1: Plasma Sample Processing for this compound Quantification
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent that is compatible with the initial mobile phase of the LC-MS system.
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system for analysis.
Protocol 2: General Procedure for Stability Assessment
-
Sample Preparation: Prepare low and high concentration quality control (QC) samples by spiking known amounts of this compound into blank plasma.
-
Stress Conditions: Expose aliquots of these QC samples to the conditions being tested (e.g., three freeze-thaw cycles, 4 hours at room temperature, 3 months at -80°C).
-
Analysis: At the end of the exposure period, process the stressed QC samples along with freshly prepared calibration standards and a set of control QC samples (that have not been stressed).
-
Evaluation: Calculate the concentrations of the stressed QC samples using the calibration curve. The mean concentration should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Visualizations
Caption: Workflow for pharmacokinetic analysis of this compound highlighting potential instability points.
Caption: Major degradation pathway of this compound to its aglycone, Psoralen.
References
Validation & Comparative
Psoralenoside: An In Vivo Evaluation of its Anti-Osteoporotic Efficacy Compared to Alendronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-osteoporotic effects of Psoralenoside, a natural compound derived from Psoralea corylifolia, against the widely prescribed bisphosphonate, alendronate. The data presented is compiled from multiple preclinical studies utilizing the ovariectomized (OVX) rat model, a well-established analogue for postmenopausal osteoporosis.
Comparative Efficacy: this compound vs. Alendronate
The following tables summarize the quantitative data from various in vivo studies, offering a comparative overview of the effects of this compound (and its related compound, psoralen) and Alendronate on key indicators of bone health in ovariectomized rats.
Table 1: Effects on Bone Microarchitecture (Micro-CT Analysis)
| Parameter | Psoralen Treatment Group | Alendronate Treatment Group | Untreated OVX Control Group | Sham Control Group |
| Bone Volume/Total Volume (BV/TV) | Increased compared to OVX control | Significantly increased compared to OVX control | Decreased | Normal |
| Trabecular Thickness (Tb.Th) | Significantly increased | Increased | Decreased | Normal |
| Trabecular Number (Tb.N) | Increased | Significantly increased | Decreased | Normal |
| Trabecular Separation (Tb.Sp) | Decreased | Significantly decreased | Increased | Normal |
Note: Direct comparative studies between this compound and Alendronate are limited. Data is synthesized from multiple studies with similar experimental models.[1][2]
Table 2: Effects on Bone Mineral Density (BMD)
| Treatment Group | Femoral BMD Change | Lumbar Spine BMD Change |
| Psoralen | Increased compared to OVX control | Increased compared to OVX control |
| Alendronate | Significantly increased compared to OVX control | Significantly increased compared to OVX control |
| Untreated OVX Control | Significantly decreased | Significantly decreased |
| Sham Control | Maintained | Maintained |
Note: The magnitude of BMD increase with Alendronate is generally reported to be substantial in clinical and preclinical studies.[2]
Table 3: Effects on Serum Bone Turnover Markers
| Marker | Psoralen Treatment Group | Alendronate Treatment Group | Untreated OVX Control Group | Sham Control Group |
| Alkaline Phosphatase (ALP) (Formation) | Decreased compared to OVX control | Significantly decreased | Significantly increased | Normal |
| Osteocalcin (BGP) (Formation) | Decreased compared to OVX control[3] | Significantly decreased[2] | Significantly increased | Normal |
| C-terminal telopeptide of type I collagen (CTX) (Resorption) | Decreased compared to OVX control | Significantly decreased | Significantly increased | Normal |
| Procollagen type I N-terminal propeptide (P1NP) (Formation) | Decreased compared to OVX control | Not consistently reported in cited animal studies | Increased | Normal |
Note: Increased levels of bone turnover markers in the OVX control group reflect the high-turnover state of osteoporosis. Both treatments aim to normalize these levels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate replication and further research.
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3 months of age, are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Surgical Procedure:
-
Rats are anesthetized.
-
A dorsal midline incision is made, and the ovaries are located and excised bilaterally.
-
The muscle and skin layers are sutured.
-
Sham-operated control animals undergo the same surgical procedure without the removal of the ovaries.
-
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics.
-
Osteoporosis Development: A period of 8-12 weeks post-ovariectomy is typically allowed for the development of significant bone loss before treatment initiation.
Micro-Computed Tomography (Micro-CT) Analysis
-
Sample Preparation: Following the treatment period, rats are euthanized, and the femurs and lumbar vertebrae are dissected and fixed.
-
Scanning: The bones are scanned using a high-resolution micro-CT system.
-
Image Reconstruction: Three-dimensional images of the trabecular bone are reconstructed from the scans.
-
Analysis: A region of interest (ROI) is selected in the distal femur metaphysis and lumbar vertebral body for the analysis of bone microarchitectural parameters, including BV/TV, Tb.Th, Tb.N, and Tb.Sp.
Bone Mineral Density (BMD) Measurement
-
Method: Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD.
-
Procedure: The dissected femurs and lumbar vertebrae are placed on the DXA scanner.
-
Data Acquisition: BMD is measured for the whole femur and for specific lumbar vertebrae (e.g., L2-L4).
-
Data Expression: BMD is typically expressed in g/cm².
Serum Bone Turnover Marker Analysis
-
Blood Collection: Blood samples are collected from the rats at the end of the treatment period.
-
Serum Separation: Serum is separated by centrifugation and stored at -80°C until analysis.
-
ELISA Assays: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the serum concentrations of bone turnover markers, including ALP, osteocalcin (BGP), CTX, and P1NP.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-osteoporotic effects of this compound and the general experimental workflow for in vivo validation.
References
- 1. revistaclinicapsicologica.com [revistaclinicapsicologica.com]
- 2. The effect of alendronate sodium on trabecular bone structure in an osteoporotic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The osteoprotective effect of psoralen in ovariectomy-induced osteoporotic rats via stimulating the osteoblastic differentiation from bone mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Psoralenoside and Bakuchiol in Dermatological Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for potent and well-tolerated skincare ingredients has led to a growing interest in natural compounds. Among these, Bakuchiol and constituents of Psoralea corylifolia, such as Psoralenoside, have garnered significant attention. Bakuchiol has emerged as a functional analog of retinol, offering similar anti-aging benefits without the associated irritation.[1][2] this compound, a furanocoumarin, and its structural relative Psoralen, have a long history of use in treating skin disorders, primarily through photochemotherapy.[3][4] This guide provides a comparative analysis of the individual bioactivities of this compound and Bakuchiol and explores the hypothetical synergistic effects that could arise from their combined use in skincare, supported by detailed experimental protocols for validation.
Individual Bioactivities and Mechanisms of Action
Bakuchiol: The Natural Retinoid Alternative
Bakuchiol, a meroterpene phenol isolated from the seeds of Psoralea corylifolia, has demonstrated a remarkable range of dermatological benefits.[1] Its primary mechanisms of action include:
-
Anti-Aging and Collagen Synthesis: Bakuchiol has been shown to stimulate collagen types I, III, and IV, crucial for maintaining skin elasticity and firmness. It functions as a retinol analog by modulating similar gene expression pathways related to collagen production and extracellular matrix synthesis.
-
Antioxidant Activity: As a potent antioxidant, Bakuchiol protects the skin from oxidative stress by scavenging free radicals. This action helps to mitigate damage from environmental aggressors like UV radiation and pollution.
-
Anti-Inflammatory Effects: Bakuchiol exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory enzymes and signaling pathways.
-
Antibacterial Properties: It has demonstrated activity against various microbes, including those implicated in acne.
This compound and Psoralen: Modulators of Skin Processes
This compound and its aglycone, Psoralen, are furanocoumarins also found in Psoralea corylifolia. Their primary and most well-studied mechanism involves photosensitization upon exposure to UVA radiation (PUVA therapy), where they form adducts with DNA, inhibiting cell proliferation. However, emerging research suggests bioactivities independent of photoactivation:
-
Anti-Inflammatory Action: Psoralen and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and various interleukins through the modulation of signaling pathways such as NF-κB and MAPK.
-
Antioxidant Potential: Studies have indicated that psoralen derivatives possess antioxidant properties, capable of scavenging free radicals.
-
Modulation of Cellular Signaling: Psoralens can influence cell surface receptor signaling, such as the epidermal growth factor (EGF) receptor, which plays a role in cell growth and differentiation.
Hypothesized Synergistic Effects and Mechanisms
While direct experimental evidence for the synergy between this compound and Bakuchiol is currently lacking, a compelling hypothesis can be formulated based on their individual mechanisms of action. A potential synergistic relationship could manifest through complementary and potentially potentiating effects on key anti-aging and skin health pathways.
Proposed Synergistic Interactions:
-
Enhanced Anti-Inflammatory Response: Bakuchiol and this compound could offer a dual-pronged approach to inflammation. Bakuchiol's broad anti-inflammatory action combined with this compound's targeted inhibition of specific inflammatory pathways (e.g., NF-κB, MAPK) could result in a more potent and comprehensive reduction of inflammation than either compound alone.
-
Broad-Spectrum Antioxidant Protection: The combination of Bakuchiol's potent free radical scavenging ability with the antioxidant capacity of this compound could provide a more robust defense against oxidative stress from various sources, leading to enhanced protection against photoaging.
-
Optimized Collagen Synthesis and Extracellular Matrix Integrity: Bakuchiol directly stimulates collagen production. This compound's anti-inflammatory action could create a more favorable microenvironment for dermal fibroblasts to synthesize and organize collagen by reducing the levels of inflammatory cytokines that can degrade the extracellular matrix.
The following diagram illustrates the proposed synergistic mechanism:
Comparative Data Summary
As no direct comparative studies on the synergistic effects of this compound and Bakuchiol exist, the following table summarizes their individual properties based on available literature. This provides a baseline for designing experiments to test for synergy.
| Feature | Bakuchiol | This compound/Psoralen | Potential Synergistic Outcome |
| Primary Function | Anti-aging, Antioxidant, Anti-inflammatory | Photosensitizer, Anti-inflammatory | Comprehensive anti-aging and skin protection |
| Mechanism of Action | Retinol-like gene expression, Free radical scavenging | DNA intercalation (with UVA), Inhibition of NF-κB & MAPK pathways | Multi-pathway inhibition of aging and inflammation |
| Collagen Synthesis | Stimulates Type I, III, IV collagen | Indirectly beneficial by reducing inflammatory degradation | Enhanced and protected collagen network |
| Antioxidant Capacity | High | Moderate | Broad-spectrum protection against oxidative stress |
| Anti-inflammatory | Broad-spectrum | Targets specific inflammatory cytokines | Potentiated and more complete anti-inflammatory effect |
Experimental Protocols for Synergy Assessment
To validate the hypothesized synergistic effects, a series of in vitro experiments can be conducted. The following protocols provide a framework for these investigations.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay will determine if the combination of Bakuchiol and this compound exhibits synergistic antioxidant activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of Bakuchiol, this compound, and a 1:1 mixture in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each test sample.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the individual compounds and the mixture to the wells.
-
Include a control group with the solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 (concentration required to inhibit 50% of the DPPH radical) for each compound and the mixture.
-
Synergy can be determined by comparing the IC50 of the mixture to the IC50 values of the individual components. A lower IC50 for the mixture than expected from an additive effect would indicate synergy.
-
In Vitro Anti-inflammatory Assay in Human Dermal Fibroblasts
This experiment will assess the synergistic potential in reducing inflammation in skin cells.
Methodology:
-
Cell Culture:
-
Culture human dermal fibroblasts (HDFs) in appropriate media.
-
-
Induction of Inflammation:
-
Treat the HDFs with an inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF-α, to induce the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, PGE2).
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of Bakuchiol, this compound, and their combination for a specified period before adding the inflammatory stimulus.
-
-
Quantification of Inflammatory Markers:
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (IL-6, IL-8) using ELISA kits.
-
Measure the level of PGE2 using an appropriate immunoassay kit.
-
-
Data Analysis:
-
Compare the levels of inflammatory markers in the treated groups to the stimulated control group.
-
A greater reduction in inflammatory markers by the combination treatment compared to the individual components would suggest a synergistic anti-inflammatory effect.
-
Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay will determine if the combination enhances collagen production more effectively than the individual compounds.
Methodology:
-
Cell Culture:
-
Culture HDFs to near confluence.
-
-
Treatment:
-
Treat the cells with Bakuchiol, this compound, and their combination at various concentrations for 48-72 hours. A positive control, such as Ascorbic Acid or TGF-β, should be included.
-
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble type I collagen using a specific ELISA kit (e.g., Procollagen Type I C-Peptide (PIP) EIA kit).
-
-
Data Analysis:
-
Compare the amount of collagen produced in the treated groups to the untreated control.
-
Synergy would be indicated if the combination treatment results in a statistically significant higher level of collagen synthesis than the sum of the effects of the individual treatments.
-
Conclusion
While Bakuchiol and this compound individually present compelling benefits for skin health, their combined application holds the potential for synergistic effects that could lead to the development of novel and highly effective dermatological products. The proposed mechanisms of enhanced anti-inflammatory and antioxidant activities, along with optimized collagen synthesis, provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear pathway for researchers and drug development professionals to rigorously test this hypothesis and unlock the full potential of this promising natural ingredient combination. The successful validation of these synergistic effects could pave the way for a new generation of skincare formulations with superior efficacy and safety profiles.
References
Validating the Mechanism of Action of Psoralenoside Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralenoside, a natural compound derived from the plant Psoralea corylifolia, has garnered interest for its potential therapeutic effects, particularly in the context of osteoporosis. While research has primarily focused on its aglycone, Psoralen, and its isomer, Isopsoralen, the underlying molecular mechanisms are being actively investigated. Gene expression analysis serves as a powerful tool to elucidate these mechanisms by providing a global view of the cellular response to a compound. This guide offers a comparative overview of the gene expression changes induced by Psoralen and Isopsoralen, which are used here as surrogates for this compound, in osteoblasts. We also compare these effects with those of established osteoporosis treatments: Alendronate, Raloxifene, and Teriparatide. This analysis is based on a synthesis of currently available literature, as direct comparative gene expression studies are limited.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the known effects of Psoralen/Isopsoralen and alternative osteoporosis drugs on the expression of key genes involved in osteoblast function and bone metabolism. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Gene Expression Changes Induced by Psoralen and Isopsoralen in Osteoblasts
| Gene | Compound | Direction of Change | Function in Osteoblasts | Signaling Pathway |
| BMP2 | Psoralen | Upregulation | Induces osteoblast differentiation | BMP Signaling |
| BMP4 | Psoralen | Upregulation | Induces osteoblast differentiation | BMP Signaling |
| RUNX2 | Psoralen | Upregulation | Master regulator of osteoblast differentiation | Multiple Pathways |
| Osterix (SP7) | Psoralen | Upregulation | Transcription factor essential for osteoblast maturation | Downstream of RUNX2 |
| COL1A1 | Psoralen | Upregulation | Major component of bone matrix | Osteoblast Differentiation |
| Osteocalcin (BGLAP) | Psoralen | Upregulation | Late marker of osteoblast differentiation, involved in mineralization | Osteoblast Differentiation |
| Osteopontin (SPP1) | Psoralen | Upregulation | Involved in bone matrix mineralization and resorption | Osteoblast Differentiation |
| PI3K | Isopsoralen | Upregulation | Promotes cell survival and proliferation | PI3K/AKT/mTOR |
| AKT | Isopsoralen | Upregulation | Promotes cell survival and proliferation | PI3K/AKT/mTOR |
| mTOR | Isopsoralen | Upregulation | Regulates cell growth and proliferation | PI3K/AKT/mTOR |
| NF-κB | Isopsoralen | Inhibition | Regulates inflammation and osteoclastogenesis | NF-κB Signaling |
Table 2: Gene Expression Changes Induced by Alternative Osteoporosis Therapies in Osteoblasts
| Gene | Drug | Direction of Change | Function in Osteoblasts | Signaling Pathway |
| Osteocalcin (BGLAP) | Alendronate | Upregulation[1] | Late marker of osteoblast differentiation | Osteoblast Differentiation |
| Osterix (SP7) | Alendronate | Upregulation[1] | Transcription factor for osteoblast maturation | Osteoblast Differentiation |
| RUNX2 | Alendronate | Upregulation[1] | Master regulator of osteoblast differentiation | Osteoblast Differentiation |
| COL1A1 | Alendronate | Upregulation[1] | Major component of bone matrix | Osteoblast Differentiation |
| OPG (TNFRSF11B) | Alendronate | Upregulation[1] | Decoy receptor for RANKL, inhibits osteoclastogenesis | RANKL/RANK/OPG |
| RANKL (TNFSF11) | Raloxifene | Downregulation | Promotes osteoclast formation and activity | RANKL/RANK/OPG |
| Cbfa1/Runx2 | Raloxifene | Upregulation | Master regulator of osteoblast differentiation | Estrogen Receptor Signaling |
| COL1A1 | Raloxifene | Upregulation | Major component of bone matrix | Estrogen Receptor Signaling |
| Wnt4 | Teriparatide | Upregulation | Promotes osteoblast differentiation | Wnt Signaling |
| VDR | Teriparatide | Upregulation | Vitamin D receptor, involved in calcium homeostasis | Vitamin D Signaling |
| Cited1 | Teriparatide | Upregulation | Transcriptional coactivator in PTH signaling | PTH Signaling |
Signaling Pathways and Experimental Workflows
Signaling Pathways of Psoralen and Isopsoralen in Osteoblasts
Psoralen and its isomer, Isopsoralen, have been shown to modulate several key signaling pathways that are crucial for osteoblast differentiation and function. The diagram below illustrates the putative signaling cascades activated by these compounds, leading to the regulation of target gene expression.
Caption: Signaling pathways modulated by Psoralen/Isopsoralen in osteoblasts.
Experimental Workflow for Gene Expression Analysis
The validation of a compound's mechanism of action through gene expression analysis typically follows a standardized workflow, from cell culture to data analysis. The following diagram outlines the key steps involved in a typical RNA sequencing (RNA-seq) or microarray experiment.
Caption: A generalized workflow for gene expression analysis using RNA-seq or microarrays.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of gene expression studies. Below are generalized protocols for key experiments.
Osteoblast Culture and Treatment
-
Cell Line: Human fetal osteoblastic cell line (e.g., hFOB 1.19) or primary human osteoblasts.
-
Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.3 mg/mL G418.
-
Culture Conditions: Cells are maintained at 34°C in a humidified atmosphere of 5% CO2.
-
Treatment: Osteoblasts are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or the alternative compounds at various concentrations for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
Total RNA Isolation
-
Lysis: The culture medium is removed, and cells are washed with PBS. Total RNA is extracted using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Purification: The RNA is purified to remove contaminating DNA and proteins. An on-column DNase digestion is often included.
-
Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA (RIN > 8) is used for downstream applications.
RNA Sequencing (RNA-seq)
-
Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the RNA. The fragmented RNA is then reverse transcribed into cDNA, and sequencing adapters are ligated to the ends of the cDNA fragments.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to determine the gene expression levels. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.
Microarray Analysis
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA. During this process, fluorescently labeled nucleotides (e.g., Cy3 or Cy5) are incorporated into the cDNA.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes. The hybridization is typically carried out overnight in a hybridization chamber.
-
Scanning and Data Extraction: After hybridization, the microarray is washed to remove non-specifically bound cDNA. The chip is then scanned using a microarray scanner to detect the fluorescent signals. The intensity of the signal at each probe spot is proportional to the amount of hybridized cDNA, and thus to the expression level of the corresponding gene.
-
Data Analysis: The raw signal intensities are normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control samples.
Conclusion
The available evidence, primarily from studies on Psoralen and Isopsoralen, suggests that this compound may exert its pro-osteogenic effects by modulating key signaling pathways such as BMP, TGF-β, and PI3K/AKT, leading to the upregulation of critical osteogenic transcription factors and bone matrix proteins. In comparison, established osteoporosis drugs like Alendronate, Raloxifene, and Teriparatide have distinct mechanisms of action, which are also reflected in their gene expression profiles.
While this guide provides a comparative overview based on the current literature, further research employing comprehensive, head-to-head gene expression profiling studies is necessary to fully elucidate the specific mechanism of action of this compound and to accurately benchmark its performance against existing therapies. Such studies will be invaluable for the future development and clinical application of this compound as a potential treatment for osteoporosis.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Psoralenoside Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the detection and quantification of Psoralenoside, a key bioactive compound found in Psoralea corylifolia. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of herbal medicines and related pharmaceutical products. This document outlines the performance characteristics of several common analytical techniques, supported by experimental data from published studies, to aid researchers in choosing the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key validation parameters for different analytical methods used for the quantification of this compound and related compounds from Psoralea corylifolia. This allows for a direct comparison of their sensitivity, linearity, and precision.
| Analytical Method | Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (Recovery %) | Reference |
| HPTLC | Psoralen | 0.9994 (peak height), 0.9998 (peak area) | 25 ng/µL | 50 ng/µL | - | - | [1] |
| HPTLC | Psoralen | 0.99828 | 8.65 ng/spot | 26.2 ng/spot | - | 99.73% | [2] |
| HPLC-DAD | Psoralen | 0.9998 | - | 20.0 ng/mL | - | - | [3] |
| UPLC-MS/MS | This compound, Isothis compound, Psoralen, Isopsoralen | 0.9972–0.9994 | - | - | < 13.42% | 92.68%–108.85% | [4][5] |
| HPLC | Psoralen, Angelicin | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of this compound and related compounds.
High-Performance Thin-Layer Chromatography (HPTLC) Method for Psoralen
-
Sample Preparation: Powdered seeds of Psoralea corylifolia are extracted with methanol. The extract is sonicated to ensure complete extraction, centrifuged, and the supernatant is used for analysis.
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60F-254.
-
Mobile Phase: A mixture of benzene:chloroform:ethyl acetate (80:10:10 v/v/v) or toluene:ethyl acetate (7.5:2.5 v/v) is used for development.
-
Detection: Densitometric analysis is performed at 254 nm or 299 nm.
High-Performance Liquid Chromatography (HPLC) Method
-
Sample Preparation: Crude extract from the seeds of Psoralea corylifolia is prepared using a Soxhlet extraction method with methanol. The extract is filtered before injection.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is often employed.
-
Detection: Diode-Array Detection (DAD) or Time-of-Flight Mass Spectrometry (TOFMS) can be coupled with HPLC for detection and quantification.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
-
Sample Preparation: Biological samples (e.g., plasma) are prepared for pharmacokinetic studies.
-
Stationary Phase: A C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and 0.1% aqueous formic acid is utilized.
-
Detection: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is used for sensitive and selective detection.
Visualizing the Cross-Validation Process
The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between key validation parameters.
Caption: A general workflow for the cross-validation of two analytical methods.
Caption: Key parameters for analytical method validation and their relationships.
References
A Comparative Analysis of the Cytotoxic Effects of Psoralen Derivatives and Doxorubicin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Psoralen derivatives (Psoralen and Isopsoralen) and the widely-used chemotherapeutic agent, Doxorubicin, on various cancer cell lines. This analysis is based on available experimental data to assist researchers in understanding their relative potency and mechanisms of action.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Psoralen, Isopsoralen, and Doxorubicin across different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time | Citation |
| Psoralen | K562 (Chronic Myelogenous Leukemia) | 24.4 | 48h | [1] |
| KB (Oral Squamous Carcinoma) | 88.1 | 48h | [1] | |
| KBv200 (Multidrug Resistant KB) | 86.6 | 48h | [1] | |
| K562/ADM (Doxorubicin-resistant K562) | 62.6 | 48h | [1] | |
| Isopsoralen | K562 (Chronic Myelogenous Leukemia) | 49.6 | 48h | [1] |
| KB (Oral Squamous Carcinoma) | 61.9 | 48h | ||
| KBv200 (Multidrug Resistant KB) | 49.4 | 48h | ||
| K562/ADM (Doxorubicin-resistant K562) | 72.0 | 48h | ||
| Doxorubicin | MCF-7 (Breast Cancer) | 2.5 | 24h | |
| HeLa (Cervical Cancer) | 2.9 | 24h | ||
| M21 (Melanoma) | 2.8 | 24h | ||
| BFTC-905 (Bladder Cancer) | 2.3 | 24h | ||
| HepG2 (Liver Cancer) | 12.2 | 24h | ||
| TCCSUP (Bladder Cancer) | 12.6 | 24h | ||
| UMUC-3 (Bladder Cancer) | 5.1 | 24h | ||
| A549 (Lung Cancer) | >20 | 24h | ||
| Huh7 (Liver Cancer) | >20 | 24h | ||
| VMCUB-1 (Bladder Cancer) | >20 | 24h | ||
| T47-D (Breast Cancer) | 1.46 | 48h |
Mechanisms of Action
Psoralen and its Derivatives:
Psoralens are naturally occurring compounds that exhibit anticancer properties. Their primary mechanisms of action include:
-
Induction of Apoptosis: Psoralen and Isopsoralen have been shown to induce apoptosis in cancer cells. This is achieved by regulating the expression of key apoptosis-related proteins such as caspase-3, p53, and the Bcl-2/Bax protein ratio.
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
-
Inhibition of Tumor Cell Migration: Psoralen can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
-
Reversal of Multidrug Resistance: Some studies suggest that psoralens may help in overcoming multidrug resistance in cancer cells.
-
Photoreactivity: Upon activation by ultraviolet (UV) light, psoralens can form adducts with DNA, leading to apoptosis. This effect is more pronounced in rapidly dividing tumor cells.
Doxorubicin:
Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy. Its cytotoxic effects are primarily attributed to:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the synthesis of macromolecules. It also interferes with the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to DNA damage and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, which cause damage to cellular membranes, DNA, and proteins, ultimately inducing apoptosis. This mechanism is also linked to its cardiotoxic side effects.
-
Induction of Multiple Cell Death Pathways: Besides apoptosis, doxorubicin can induce other forms of cell death, including senescence, autophagy, pyroptosis, and ferroptosis, depending on the dose and cancer cell type.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of Psoralenoside and Doxorubicin using the MTT assay, a common colorimetric method for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound and Doxorubicin in the appropriate cell culture medium.
- Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
- Include untreated cells as a negative control and a vehicle control (medium with the solvent used to dissolve the compounds).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization of Formazan:
- Carefully remove the MTT-containing medium.
- Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the untreated control.
- Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Visualizations
References
Psoralenoside's Estrogenic Activity: A Comparative Analysis with 17β-Estradiol
A comprehensive evaluation of Psoralenoside's estrogenic potential remains an area requiring further quantitative research. While direct comparative data for this compound against the benchmark endogenous estrogen, 17β-estradiol, is limited in publicly available literature, analysis of the closely related compound, psoralen, and other constituents of Psoralea corylifolia provides valuable insights into its potential estrogenic activity.
This guide offers a comparative overview based on available experimental data for compounds structurally related to this compound, alongside established data for 17β-estradiol. The information is intended for researchers, scientists, and drug development professionals interested in the estrogenic effects of natural compounds.
Quantitative Comparison of Estrogenic Activity
Due to the lack of specific EC50 and IC50 values for this compound in the reviewed literature, this section presents data for the related compound, psoralen, and other active constituents of Psoralea corylifolia, to offer a proxy for comparison with 17β-estradiol. It is crucial to note that these values are not a direct representation of this compound's activity.
| Compound | Assay | Endpoint | Cell Line/System | Result | Reference |
| Psoralen | MCF-7 Cell Proliferation | Proliferation | MCF-7 | Promoted proliferation | [1] |
| Bavachin | Estrogen Receptor (ERα) Binding Assay | IC50 | Recombinant hERα | 6.57 x 10⁻⁵ M | [2] |
| Estrogen Receptor (ERβ) Binding Assay | IC50 | Recombinant hERβ | 3.8 x 10⁻⁵ M | [2] | |
| Reporter Gene Assay | EC50 (ERα) | CV-1 Cells | 320 nM | [2] | |
| Reporter Gene Assay | EC50 (ERβ) | CV-1 Cells | 680 nM | [2] | |
| Bakuchiol | Estrogen Receptor (ERα) Binding Assay | IC50 | Recombinant hERα | 1.01 x 10⁻⁶ M | |
| Estrogen Receptor (ERβ) Binding Assay | IC50 | Recombinant hERβ | 1.20 x 10⁻⁶ M | ||
| 17β-estradiol | Estrogen Receptor (ERα) Binding Assay | IC50 | Recombinant hERα | 1.4 x 10⁻⁹ M | |
| Estrogen Receptor (ERα) Binding Assay | IC50 | Rat Uterine Cytosol | ~0.19 nM | ||
| MCF-7 Cell Proliferation (E-screen) | EC50 | MCF-7 Cells | ~0.21 nM | ||
| Yeast Estrogen Screen (YES) Assay | EC50 | Recombinant yeast | ~0.005 nM |
Note: IC50 (half-maximal inhibitory concentration) in binding assays indicates the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value signifies higher binding affinity. EC50 (half-maximal effective concentration) in functional assays indicates the concentration that elicits 50% of the maximal response. A lower EC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess estrogenic activity.
Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor (ERα or ERβ).
Materials:
-
Recombinant human ERα or ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Test compound (e.g., this compound) and unlabeled 17β-estradiol
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Recombinant ER protein is incubated with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound [³H]-17β-estradiol, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.
MCF-7 Cell Proliferation (E-screen) Assay
This assay measures the proliferative response of the estrogen-sensitive human breast cancer cell line, MCF-7, to a test compound.
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free) supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous estrogens)
-
Test compound and 17β-estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, WST-1)
-
96-well plates
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with a hormone-depleted medium for a period to synchronize the cells and reduce basal proliferation.
-
Cells are then treated with various concentrations of the test compound or 17β-estradiol for several days.
-
Cell proliferation is assessed by adding a reagent that is converted into a colored product by metabolically active cells.
-
The absorbance is measured, which is proportional to the number of viable cells.
-
The concentration of the test compound that induces a half-maximal proliferative response (EC50) is calculated.
Estrogen Receptor Reporter Gene Assay
This assay determines the ability of a compound to activate the transcriptional activity of the estrogen receptor.
Materials:
-
A suitable host cell line (e.g., HeLa, HEK293) that lacks endogenous estrogen receptors.
-
An expression vector for ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase).
-
Transfection reagents.
-
Test compound and 17β-estradiol.
-
Luminometer or spectrophotometer.
Procedure:
-
Host cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.
-
Transfected cells are treated with various concentrations of the test compound or 17β-estradiol.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
An increase in reporter gene activity indicates that the test compound has activated the estrogen receptor.
-
The EC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic activity.
Caption: Classical Estrogen Receptor Signaling Pathway.
Caption: General Experimental Workflow for Estrogenic Activity Assessment.
References
assessing the purity of synthesized Psoralenoside against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Psoralenoside against a reference standard, focusing on purity assessment. Detailed experimental protocols and supporting data are presented to offer an objective evaluation for research and drug development purposes.
Introduction to this compound
This compound is a natural benzofuran glycoside isolated from the fruits of Psoralea corylifolia. It exhibits a range of biological activities, including estrogen-like effects, osteoblastic proliferation, and potential antitumor and antibacterial properties. Given its therapeutic potential, the purity of synthesized this compound is a critical parameter for ensuring reliable and reproducible experimental results. This guide outlines the key analytical methodologies for assessing the purity of a synthesized batch of this compound against a high-purity commercial reference standard.
Physicochemical Properties
A fundamental step in the verification of a synthesized compound is the comparison of its physicochemical properties with those of a reference standard.
| Property | Synthesized this compound | Reference Standard this compound | Comments |
| Appearance | White to off-white powder | White crystalline powder | Visual inspection should reveal no significant differences in color or texture. |
| Molecular Formula | C₁₇H₁₈O₉ | C₁₇H₁₈O₉ | Confirmed by High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 366.32 g/mol | 366.32 g/mol | Consistent with the theoretical molecular weight. |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol | Comparative solubility tests ensure consistency in sample preparation for analysis. |
Comparative Purity Analysis
The purity of the synthesized this compound was rigorously assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), with direct comparison to a certified reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.
Table 1: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 15.8 | 99.2 | 99.2% |
| Reference Standard | 15.8 | 99.8 | ≥99.5% (as per CoA) |
The synthesized this compound exhibits a purity of 99.2% as determined by HPLC, which is comparable to the high-purity reference standard. The identical retention times further confirm the identity of the synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis provides an additional layer of confirmation by coupling the separation power of HPLC with the mass detection capabilities of mass spectrometry, confirming the molecular weight of the eluted compound.
Table 2: LC-MS Data Comparison
| Sample | Retention Time (min) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Identity Confirmation |
| Synthesized this compound | 15.9 | 367.10 | 389.08 | Confirmed |
| Reference Standard | 15.9 | 367.10 | 389.08 | Confirmed |
The LC-MS data shows a perfect match in the mass-to-charge ratios for both the synthesized and reference samples, unequivocally confirming the molecular identity of the synthesized this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: Samples were diluted to 10 µg/mL in methanol.
Visualized Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The synthesized this compound demonstrates a high degree of purity (99.2%) and a confirmed molecular identity when compared to a certified reference standard. The provided analytical methods are robust and suitable for the routine quality control of synthesized this compound. This guide serves as a valuable resource for researchers and developers, ensuring confidence in the quality of this compound used in further scientific investigations.
Safety Operating Guide
Proper Disposal of Psoralenoside: A Guide for Laboratory Professionals
The proper disposal of psoralenoside, a furanocoumarin, is a critical aspect of laboratory safety and environmental responsibility. Due to its bioactive properties, this compound and its related compounds must be treated as hazardous chemical waste. Disposal should always be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2] Under no circumstances should this compound or its containers be disposed of in general trash or down the drain.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Solid Waste: All solid this compound waste, including residual product, contaminated weighing paper, and used PPE (such as gloves and disposable lab coats), must be collected in a designated, clearly labeled, and chemically compatible container for solid hazardous waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. The container must be compatible with the solvent used in the solution. It is crucial to avoid mixing this compound waste with other incompatible waste streams.
-
Sharps: Any sharp waste, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Sealed and labeled waste containers should be stored in a designated satellite accumulation area for hazardous waste. This area should be secure and away from incompatible materials. Keep containers tightly closed when not in use.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information about the waste, including its composition and volume.
4. Spill Management:
-
In the event of a spill, contain the spill and collect the material using an appropriate absorbent for liquids or by carefully sweeping up solids.
-
Place all contaminated materials into a sealed container and dispose of it as hazardous waste. Do not wash the spill into any drains.
Quantitative Data Summary for Disposal
| Waste Type | Container Type | Key Disposal Guideline |
| Solid this compound | Labeled, sealed, chemically compatible container | Collect all contaminated solids. Do not mix with non-hazardous waste. |
| Liquid this compound | Labeled, sealed, chemically compatible container | Segregate based on solvent compatibility. Do not pour down the drain. |
| Contaminated PPE | Labeled, sealed, chemically compatible container | Treat as solid hazardous waste. |
| Empty Containers | Original or appropriate chemical waste container | Triple-rinse if possible, collect rinsate as liquid waste. Dispose of container as hazardous waste. |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and waste management guidelines.
References
Personal protective equipment for handling Psoralenoside
Personal Protective Equipment (PPE)
When handling Psoralenoside, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A NIOSH-approved respirator with a particle filter may be necessary if handling large quantities or if dust is generated. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Prevent the formation of dust when handling the solid form.[2]
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable detergent and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or waterways.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
